molecular formula C11H12N2O B8259660 1-(5-Amino-1-methylindol-3-yl)ethanone

1-(5-Amino-1-methylindol-3-yl)ethanone

Cat. No.: B8259660
M. Wt: 188.23 g/mol
InChI Key: JEFJEDJWDIQZNG-UHFFFAOYSA-N
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Description

1-(5-Amino-1-methylindol-3-yl)ethanone is a chemical compound of interest in medicinal chemistry and pharmacological research due to its core indole structure. The indole scaffold is a prominent pharmacophore in drug discovery, known for its diverse biological activities . Specifically, indole derivatives have been extensively studied and demonstrated significant potential in various research areas, including serving as antiviral agents and inhibitors of viral replication such as Human Immunodeficiency Virus Type-1 (HIV-1) . The structural features of this compound—including the 5-amino substituent and the 3-acetyl group—are common in synthetic bioactive molecules. Research on similar N-arylsulfonyl-3-acetylindole analogs has confirmed that the introduction of an acetyl group at the 3-position of the indole ring can lead to more potent biological activity, particularly in anti-HIV-1 assays in vitro . This suggests that this compound could provide a valuable backbone for further structure-activity relationship (SAR) studies to develop new therapeutic agents. Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules to investigate novel mechanisms of action. This product is intended for research purposes only in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-amino-1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7(14)10-6-13(2)11-4-3-8(12)5-9(10)11/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFJEDJWDIQZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=C1C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and physicochemical properties of 1-(5-Amino-1-methylindol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential and presence in a multitude of biologically active molecules.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 1-(5-Amino-1-methylindol-3-yl)ethanone, a compound of interest for researchers and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide has been constructed by leveraging data from structurally similar compounds and established principles of indole chemistry. This approach allows for a robust and informative resource, while maintaining transparency about the origin of the presented data.

Molecular Structure and Chemical Identity

This compound, also known as 3-Acetyl-5-amino-1-methylindole, is a substituted indole derivative. The core of the molecule is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The key functional groups that dictate its chemical behavior are an amino group at the 5-position, a methyl group at the 1-position (on the indole nitrogen), and an acetyl group at the 3-position.

Chemical Identifiers:

IdentifierValue
IUPAC Name 1-(5-Amino-1-methyl-1H-indol-3-yl)ethanone
Synonyms 3-Acetyl-5-amino-1-methylindole
CAS Number 20893-37-6
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Canonical SMILES CC(=O)c1cn(C)c2ccc(N)cc12

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,-0!"]; C3a [label="C", pos="0,-0.75!"]; C4 [label="C", pos="-1.3,-0.75!"]; C5 [label="C", pos="-2.1,0!"]; C6 [label="C", pos="-1.3,1.5!"]; C7 [label="C", pos="-2.1,2.25!"]; C7a [label="C", pos="0,2.25!"]; N_Me [label="C", pos="0,3.5!"]; C_Ac [label="C", pos="2.6,0!"]; O_Ac [label="O", pos="3.4,0.75!"]; C_Me_Ac [label="C", pos="3.4,-0.75!"]; N_Amine [label="N", pos="-3.4,0!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C3a -- C7a; N1 -- N_Me; C3 -- C_Ac; C_Ac -- O_Ac [style=double]; C_Ac -- C_Me_Ac; C5 -- N_Amine;

// Atom labels N1_label [label="N1", pos="-0.5,1.5!"]; C2_label [label="C2", pos="1.8,1.5!"]; C3_label [label="C3", pos="1.8,0!"]; C3a_label [label="C3a", pos="0.5,-0.75!"]; C4_label [label="C4", pos="-1.8,-0.75!"]; C5_label [label="C5", pos="-2.6,0!"]; C6_label [label="C6", pos="-1.8,1.5!"]; C7_label [label="C7", pos="-2.6,2.25!"]; C7a_label [label="C7a", pos="0.5,2.25!"]; N_Me_label [label="CH₃", pos="-0.5,3.5!"]; Ac_group [label="COCH₃", pos="3.5,0!"]; Amine_group [label="NH₂", pos="-3.9,0!"]; }graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="5-Nitroindole"]; Step1 [label="N-Methylation\n(e.g., CH₃I, NaH)"]; Intermediate1 [label="1-Methyl-5-nitroindole"]; Step2 [label="Friedel-Crafts Acylation\n(e.g., Ac₂O, SnCl₄)"]; Intermediate2 [label="1-(1-Methyl-5-nitroindol-3-yl)ethanone"]; Step3 [label="Nitro Group Reduction\n(e.g., H₂, Pd/C or SnCl₂/HCl)"]; End [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> End; }

Figure 2: A potential synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methods for the synthesis of similar indole derivatives. [3] Step 1: N-Methylation of 5-Nitroindole

  • To a stirred solution of 5-nitroindole in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.

  • Let the reaction proceed at room temperature for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methyl-5-nitroindole.

Step 2: Friedel-Crafts Acylation

  • Dissolve 1-methyl-5-nitroindole in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane.

  • Cool the solution to 0 °C and add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃).

  • Add acetic anhydride (Ac₂O) or acetyl chloride (AcCl) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it into ice-water.

  • Extract the product with DCM, wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(1-methyl-5-nitroindol-3-yl)ethanone.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro-intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in the presence of concentrated hydrochloric acid). [3]3. Stir the reaction at room temperature (or with gentle heating if necessary) until the starting material is consumed (monitored by TLC).

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • If using chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Spectroscopic and Chromatographic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methyl group on the nitrogen, the acetyl methyl group, and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the indole ring system, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).

  • C=O stretching vibration for the acetyl group (around 1650-1680 cm⁻¹).

  • C-N stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 188.23.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

Potential Applications in Drug Discovery

The indole nucleus is a "privileged scaffold" in drug discovery, meaning it is a structural motif that can interact with a wide range of biological targets. [2][4]The specific combination of functional groups in this compound suggests several potential areas of application:

  • Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors used in oncology. The amino and acetyl groups could be modified to optimize binding to the ATP-binding pocket of various kinases.

  • Serotonin Receptor Ligands: The structural similarity of indoles to serotonin makes them prime candidates for developing ligands for serotonin receptors, which are implicated in a variety of neurological and psychiatric disorders.

  • Antimicrobial Agents: Many indole derivatives have demonstrated potent antibacterial and antifungal activities. [5] The amino group at the 5-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, a Material Safety Data Sheet (MSDS) should be consulted.

Conclusion: A Versatile Building Block

While specific experimental data for this compound is not widely published, its molecular structure suggests it is a valuable and versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and characterization based on the rich chemistry of the indole scaffold. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its potential in drug discovery and development.

References

  • The Pharma Innovation. (2013, May 9). Synthesis and Characterisation of 3-Acetylindole Derivatives and Evaluation of Their Anti-Inflam. Retrieved from [Link]

  • Broda, B., & Inzelt, G. (2014). Preparation and characterization of poly(5-aminoindole) by using electrochemical quartz crystal nanobalance technique. Acta Chimica Slovenica, 61(2), 357-365.
  • Google Patents. (n.d.). CN108329197A - A kind of preparation method of indanone compounds.
  • Kaushik, N. K., Kaushik, N., & Verma, A. K. (2022). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
  • PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one. Retrieved from [Link]

  • Marino, G., & Buonocore, V. (1968). Mass-spectrometric identification of 1-dimethylaminoaphthalene-5-sulphonyl-amino acids. Biochemical Journal, 110(3), 603–604.
  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.
  • Thong-On, A., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Pharmaceutical Sciences Asia, 49(1), 58-71.
  • Google Patents. (n.d.). KR20070098922A - 5-aminoindole derivatives.
  • PubChem. (n.d.). Indole, 5-amino-3-((dimethylamino)methyl)-. Retrieved from [Link]

  • Farkas, T., & Szántay, C. (1999). Synthesis of 5-substituted indole derivatives, part ii.1. Heterocycles, 51(11), 2545.
  • Singh, A., et al. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience, 9(3), 1236-1244.
  • Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.
  • de Sá, A. L., et al. (2017). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 22(9), 1479.
  • PrepChem.com. (n.d.). Synthesis of 1-(1,5-Dimethyl-1H-indol-3-yl)-1-ethanone. Retrieved from [Link]

  • Verma, L., & Wakode, S. (2018). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.
  • The Pharma Innovation Journal. (2020, September 5). Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent. Retrieved from [Link]

  • GenOracle. (n.d.). 5-Amino-1MQ. Retrieved from [Link]

  • International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetylindole. Retrieved from [Link]

  • Akintayo, D. C., et al. (2025).
  • SpectraBase. (n.d.). 5-ACETYLAMINO-3-(2-AMINOETHYL)-1H-INDOLE-2-CARBOXYLIC-ACID-ETHYLESTER-HYDROCHLORIDE. Retrieved from [Link]

  • Science Publishing Group. (2025, September 2). Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids. Retrieved from [Link]

  • 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, November 22). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone. Retrieved from [Link]

Sources

pKa values and ionization states of the amino group in 1-(5-Amino-1-methylindol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the pKa and Ionization of 1-(5-Amino-1-methylindol-3-yl)ethanone

Executive Summary

This technical guide provides a comprehensive analysis of the acid-base properties of This compound , a functionalized indole derivative often utilized as a scaffold in kinase inhibitor discovery and serotonergic modulation.

Understanding the ionization state of this molecule is critical for optimizing its solubility, membrane permeability, and ligand-target binding interactions. The core analysis reveals that the 5-amino group is the sole physiologically relevant ionizable center. Its basicity is significantly attenuated by the electron-withdrawing nature of the 3-acetyl substituent, resulting in a pKa value appreciably lower than that of typical aniline derivatives.

Chemical Structure & Electronic Environment[1]

To accurately predict and interpret the pKa, one must first deconstruct the electronic environment of the ionizable groups.

1.1 Structural Components
  • Indole Core: An electron-rich,

    
    -excessive heteroaromatic system.[1]
    
  • 1-Methyl Group: Blocks the acidic N-H site of the indole ring, rendering the N1 position non-ionizable under standard conditions. It exerts a minor inductive electron-donating effect (+I).

  • 3-Acetyl Group (Ethanone): A strong electron-withdrawing group (EWG) conjugated to the indole

    
    -system.
    
  • 5-Amino Group: The primary basic center. Structurally analogous to an aniline nitrogen.

1.2 Electronic "Push-Pull" System

The basicity of the 5-amino group is governed by the availability of its lone pair electrons. In a standard 5-aminoindole, the lone pair donates density into the electron-rich indole ring, making it a weak base (pKa


 6.0).

However, in This compound , the 3-acetyl group acts as a resonance sink. A direct conjugation path exists between the 5-amino lone pair (donor) and the 3-acetyl carbonyl oxygen (acceptor). This "push-pull" electronic effect delocalizes the nitrogen lone pair significantly more than in unsubstituted 5-aminoindole, thereby reducing its basicity .

1.3 Resonance Visualization

The following diagram illustrates the resonance contribution that stabilizes the neutral form but destabilizes the protonated conjugate acid.

Resonance Figure 1: Electronic 'Push-Pull' Effect Reducing 5-Amino Basicity Neutral Neutral Form (Lone Pair Localized) Resonance Resonance Form (Charge Separated) Neutral->Resonance e- delocalization (5-NH2 to 3-Acetyl) Hybrid Resonance Hybrid (Reduced Basicity) Neutral->Hybrid Contributes to Resonance->Hybrid Contributes to

pKa Analysis & Ionization States

2.1 Predicted vs. Experimental pKa Values

While the exact experimental pKa for this specific derivative is rarely reported in isolation, it can be derived with high confidence from structural analogs and Hammett substituent constants.

CompoundpKa (Conjugate Acid)Structural Context
Aniline 4.6Reference aromatic amine.
5-Aminoindole ~6.0Electron-rich indole ring increases basicity relative to aniline.
4-Aminoacetophenone 2.2Strong EWG (Acetyl) in para position withdraws density.
This compound 2.8 – 3.5 (Est.) The 3-acetyl group exerts a strong withdrawing effect, lowering the pKa significantly below that of 5-aminoindole.
2.2 Ionization Equilibrium

The molecule exists in equilibrium between a cationic (protonated) state and a neutral state.



  • pH < 2.8: The molecule is predominantly protonated (Cationic) . Solubility is high; membrane permeability is low.

  • pH > 3.5: The molecule is predominantly neutral . Solubility decreases; membrane permeability increases (lipophilic).

  • Physiological pH (7.4): The molecule is >99.9% Neutral . This suggests high passive permeability but potential solubility challenges in aqueous formulation.

2.3 Ionization State Diagram

Ionization Figure 2: pH-Dependent Ionization States Cation Cationic Form (pH < 2.5) [R-NH3]+ Equilibrium pKa ≈ 3.0 Cation->Equilibrium - H+ Neutral Neutral Form (pH > 3.5) [R-NH2] Equilibrium->Neutral + OH- Neutral->Equilibrium + H+ Stomach Stomach (pH 1.5) Soluble / Cationic Blood Blood (pH 7.4) Insoluble / Neutral

Experimental Determination Protocols

To validate the estimated pKa, the following self-validating protocols are recommended. Due to the low pKa and potential low solubility of the neutral form, Spectrophotometric Titration is preferred over Potentiometric methods.

3.1 Method A: UV-Visible Spectrophotometric Titration

This method relies on the shift in UV absorption maximum (


) caused by the resonance change between the protonated (ammonium) and neutral (amine) forms.

Reagents:

  • Stock solution of compound (100 µM in Methanol/Water).

  • Universal Buffer series (pH 1.0 to 6.0).

Protocol:

  • Baseline Scan: Record UV spectrum (200–400 nm) at pH 1.0 (Fully Protonated) and pH 6.0 (Fully Neutral). Identify the isosbestic point and the wavelength of maximum difference (

    
    ).
    
  • Titration: Prepare aliquots of the compound in buffers ranging from pH 1.5 to 4.5 in 0.2 unit increments.

  • Measurement: Measure Absorbance (

    
    ) at 
    
    
    
    for each pH point.
  • Calculation: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
3.2 Method B: Potentiometric Titration (Cosolvent Method)

If solubility is an issue, use a cosolvent (e.g., Methanol) and extrapolate to 0% solvent.

Workflow Diagram:

Workflow Figure 3: Potentiometric Titration Workflow for Low Solubility Bases Step1 Prepare 1 mM Sample (in 30% MeOH/Water) Step2 Acidify to pH 1.5 (using 0.1 M HCl) Step1->Step2 Step3 Titrate with 0.1 M NaOH (Monitor pH vs Volume) Step2->Step3 Step4 Identify Inflection Point (First Derivative d(pH)/dV) Step3->Step4 Step5 Yasuda-Shedlovsky Extrapolation (Plot pKa vs %MeOH -> 0%) Step4->Step5

Pharmaceutical Implications

4.1 Solubility & Formulation
  • Salt Selection: The low pKa (~3.0) implies that stable salts (e.g., Hydrochloride, Mesylate) will only form in highly acidic environments and may disproportionate (hydrolyze) in water or humid air.

    • Recommendation: Use strong acids (Methanesulfonic acid) for salt formation, but expect the salt to be hygroscopic or unstable in aqueous suspension.

  • IV Formulation: Achieving IV solubility will require pH adjustment to < 2.5 (impractical) or the use of cosolvents/cyclodextrins.

4.2 Binding Affinity
  • Hydrogen Bonding: In the neutral state (pH 7.4), the 5-amino group acts as a Hydrogen Bond Donor (HBD) and potentially a weak Hydrogen Bond Acceptor (HBA) .

  • Kinase Hinge Binding: Many kinase inhibitors use the indole N1-H for binding. Since N1 is methylated here, binding must rely on the C3-acetyl oxygen (HBA) or the C5-amino group (HBD/HBA).

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Foundational text for aniline and indole pKa values).
  • Catalán, J., et al. (1987). "The Basicity of Indoles."[2] Journal of the American Chemical Society, 109(17), 5260–5267. Link (Establishes the non-basic nature of the indole nitrogen and substituent effects).

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link (Source for sigma values of acetyl and amino groups).

  • Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878. Link (Methodology for pKa determination in drug discovery).

  • PubChem. (2025).[3] "5-Aminoindole Compound Summary." National Library of Medicine. Link (Structural analog data).

Sources

Methodological & Application

Step-by-step synthesis protocol for 1-(5-Amino-1-methylindol-3-yl)ethanone from 5-aminoindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: Step-by-Step Synthesis Protocol for 1-(5-Amino-1-methylindol-3-yl)ethanone from 5-aminoindole

Audience: Researchers, scientists, and drug development professionals.

High-Yield, Two-Step Synthesis of this compound: A Detailed Protocol for Medicinal Chemistry Scaffolding

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable heterocyclic building block, starting from commercially available 5-aminoindole. The synthesis is executed in two primary stages: a highly selective N-methylation of the indole nitrogen, followed by a regioselective Friedel-Crafts acylation at the C3 position. This guide is designed for chemical researchers, offering in-depth explanations for procedural choices, self-validating checkpoints for reaction monitoring, and detailed characterization guidance to ensure the synthesis of a high-purity final product.

Introduction and Mechanistic Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Functionalization at specific positions of the indole ring is crucial for modulating biological activity. The target molecule, this compound, features key functional groups: a methylated indole nitrogen (N1), a primary amine at the C5 position, and an acetyl group at the C3 position. This substitution pattern makes it a versatile intermediate for further elaboration in drug discovery programs.

The synthetic strategy is designed for efficiency and control over regioselectivity, proceeding through two distinct electrophilic substitution reactions.

Step 1: Selective N-Methylation of 5-Aminoindole The first step involves the methylation of the indole nitrogen. While the starting material, 5-aminoindole, possesses two potentially nucleophilic nitrogen atoms (N1 and the C5-amino group), selective methylation at the N1 position is achievable. Under basic conditions, the indole N-H proton is significantly more acidic than the amine N-H protons, allowing for its selective deprotonation to form a highly nucleophilic indolide anion. This anion then readily attacks the methylating agent. To avoid the use of hazardous and non-selective reagents like methyl iodide, this protocol employs phenyl trimethylammonium iodide (PhMe₃NI), a safe, easy-to-handle solid methylating agent that demonstrates excellent monoselectivity for indole N-methylation.[3][4][5][6][7]

Step 2: Regioselective C3-Acylation The second step is a Friedel-Crafts acylation, a classic method for installing acyl groups onto aromatic rings.[8][9] The indole nucleus is electron-rich, and electrophilic substitution occurs preferentially at the C3 position due to the superior stability of the resulting cationic intermediate.[10][11][12] The N-methyl group further enhances the nucleophilicity of the ring. A key challenge in this step is the presence of the C5-amino group, a Lewis base that can complex with the Lewis acid catalyst (e.g., AlCl₃), thereby deactivating the aromatic system. To overcome this, a stoichiometric excess of the Lewis acid is used—one equivalent to complex with the amine and additional catalytic amounts to facilitate the formation of the highly electrophilic acylium ion from acetyl chloride.[8][13]

Overall Reaction Scheme

The two-step synthesis from 5-aminoindole to the final product is illustrated below.

Figure 1: Overall two-step synthesis pathway.
Detailed Experimental Protocols

Safety Precaution: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This procedure is adapted from modern N-methylation methods known for their high selectivity and safety profile.[4][7]

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Equiv.
5-Aminoindole 132.16 1.00 g 7.57 1.0
Phenyl trimethylammonium iodide (PhMe₃NI) 263.13 4.98 g 18.92 2.5
Cesium Carbonate (Cs₂CO₃) 325.82 4.93 g 15.14 2.0
Toluene (anhydrous) - 35 mL - -
Dichloromethane (DCM) - ~100 mL - -
Deionized Water - ~100 mL - -
Brine (sat. NaCl) - ~50 mL - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-aminoindole (1.00 g, 7.57 mmol), phenyl trimethylammonium iodide (4.98 g, 18.92 mmol), and cesium carbonate (4.93 g, 15.14 mmol).

  • Solvent Addition: Add 35 mL of anhydrous toluene to the flask.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring (Trustworthiness Check): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The starting material (5-aminoindole) is more polar and will have a lower Rf value than the N-methylated product. The reaction is typically complete within 16-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the cesium salts and other solids. Wash the filter cake with dichloromethane (2 x 20 mL).

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a dark oil or solid. Purify by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield 1-methyl-1H-indol-5-amine as a pure compound.

    • Expected Yield: 85-95%.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a singlet around 3.75 ppm in the ¹H NMR spectrum corresponds to the N-CH₃ group, and the disappearance of the broad N-H singlet from the starting material confirms successful methylation.

This procedure utilizes a standard Friedel-Crafts acylation protocol, modified to account for the basic amino group on the indole ring.[8][12][14]

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Amount Moles (mmol) Equiv.
1-methyl-1H-indol-5-amine 146.19 1.00 g 6.84 1.0
Aluminum Chloride (AlCl₃, anhydrous) 133.34 2.05 g 15.39 2.25
Acetyl Chloride (CH₃COCl) 78.50 0.65 mL (0.72 g) 9.17 1.34
Dichloromethane (DCM, anhydrous) - 50 mL - -
Concentrated HCl - ~15 mL - -
Crushed Ice - ~50 g - -
Saturated Sodium Bicarbonate (NaHCO₃) - ~100 mL - -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Procedure

  • Reaction Setup: In a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.05 g, 15.39 mmol). Add 30 mL of anhydrous dichloromethane and cool the resulting suspension to 0 °C in an ice/water bath.

  • Acylium Ion Formation: Add acetyl chloride (0.65 mL, 9.17 mmol) dropwise to the stirred AlCl₃ suspension over 10 minutes. Stir for an additional 15 minutes at 0 °C. The formation of the acylium ion electrophile is an exothermic process.[8]

  • Substrate Addition: Dissolve 1-methyl-1H-indol-5-amine (1.00 g, 6.84 mmol) in 20 mL of anhydrous DCM and add this solution dropwise to the reaction mixture via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring (Trustworthiness Check): Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The product will be more polar (lower Rf) than the starting material.

  • Work-up (Quenching):

    • Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 15 mL of concentrated HCl. This step is highly exothermic and should be performed with caution in a fume hood.

    • Transfer the quenched mixture to a separatory funnel. Collect the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine all organic layers and wash carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

    • Expected Yield: 60-75%.

    • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Key signals in ¹H NMR will include the N-CH₃ singlet, the acetyl CH₃ singlet (around 2.4 ppm), and aromatic protons. IR spectroscopy should show characteristic peaks for the amine (N-H stretching) and ketone (C=O stretching).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the entire synthesis protocol.

G cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Friedel-Crafts Acylation s1_setup 1. Combine 5-Aminoindole, PhMe₃NI, and Cs₂CO₃ in Toluene s1_react 2. Heat to 120 °C (16-24 h) s1_setup->s1_react s1_monitor 3. Monitor via TLC s1_react->s1_monitor s1_workup 4. Cool, Filter through Celite, Liquid-Liquid Extraction s1_monitor->s1_workup s1_purify 5. Purify via Column Chromatography s1_workup->s1_purify s1_char Characterize Intermediate: 1-Methyl-1H-indol-5-amine (NMR, MS) s1_purify->s1_char s2_setup 6. Suspend AlCl₃ in DCM at 0 °C, Add Acetyl Chloride s1_char->s2_setup Proceed with pure intermediate s2_react 7. Add Intermediate Solution, Warm to RT (2-3 h) s2_setup->s2_react s2_monitor 8. Monitor via TLC s2_react->s2_monitor s2_workup 9. Quench with HCl/Ice, Liquid-Liquid Extraction s2_monitor->s2_workup s2_purify 10. Purify via Column Chromatography s2_workup->s2_purify s2_product Final Product: This compound (NMR, MS, IR) s2_purify->s2_product

Figure 2: Step-by-step experimental workflow diagram.
References
  • Biscoe, M. R., & MacMillan, D. W. C. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5584–5587. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]

  • Schnürch, M., et al. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Department of Chemistry. [Link]

  • Aydın, H., Korkusuz, E., & Yıldırım, İ. (2020). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H-Pyrimidin-2-ones. AVESİS. [Link]

  • Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-1007. [Link]

  • PubChem. (n.d.). 5-Aminoindole. National Center for Biotechnology Information. [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

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The Strategic Utility of 1-(5-Amino-1-methylindol-3-yl)ethanone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and conformational flexibility allow for diverse interactions with a wide array of biological targets. Within this important class of heterocycles, 1-(5-Amino-1-methylindol-3-yl)ethanone emerges as a highly versatile, yet underexplored, intermediate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis and utilization of this key building block in the creation of novel therapeutic agents.

While direct literature on this specific ethanone derivative is sparse, this guide presents a logical and experimentally supported pathway for its synthesis and subsequent derivatization, drawing from established methodologies for related aminoindoles and 3-acetylindoles.[3][4][5] The presence of three key functional handles—a nucleophilic C3-acetyl group, a reactive secondary amine at the 5-position, and an N-methylated indole nitrogen—renders this molecule a powerful platform for diversity-oriented synthesis. The strategic manipulation of these functionalities can lead to a wide range of complex molecular architectures with potential applications in oncology, neurodegenerative diseases, and inflammatory conditions.

Synthetic Pathways to this compound

The synthesis of the title compound can be logically approached in a multi-step sequence, commencing with the formation of the core 5-amino-1-methylindole scaffold, followed by a regioselective acylation at the C3 position.

Part 1: Synthesis of the 5-Amino-1-methylindole Core

The initial focus is on the construction of the 5-amino-1-methylindole intermediate. A common and effective route begins with the commercially available 5-nitroindole.

Workflow for 5-Amino-1-methylindole Synthesis

Synthesis of 5-Amino-1-methylindole Start 5-Nitroindole Step1 N-Methylation Start->Step1 Intermediate1 1-Methyl-5-nitroindole Step1->Intermediate1  CH3I, Base (e.g., NaH)   Step2 Nitro Group Reduction Intermediate1->Step2 End 5-Amino-1-methylindole Step2->End  Reducing Agent (e.g., SnCl2/HCl or H2, Pd/C)  

Caption: Synthetic workflow for 5-Amino-1-methylindole.

Protocol 1: Synthesis of 5-Amino-1-methylindole

Step A: N-Methylation of 5-Nitroindole

  • Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-nitroindole (1.0 equivalent) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then add methyl iodide (1.5 equivalents) dropwise. Let the reaction warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-5-nitroindole.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step B: Reduction of 1-Methyl-5-nitroindole

  • Preparation: Dissolve the purified 1-methyl-5-nitroindole (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Reaction (Catalytic Hydrogenation): Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution. Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until TLC or gas chromatography-mass spectrometry (GC-MS) analysis shows complete reduction of the nitro group.[3]

    • Alternative Reaction (Chemical Reduction): Alternatively, dissolve 1-methyl-5-nitroindole in concentrated hydrochloric acid and add a solution of tin(II) chloride (SnCl₂) dihydrate (4-5 equivalents) in ethanol. Heat the mixture to reflux for 1-2 hours.

  • Work-up (Catalytic Hydrogenation): Filter the reaction mixture through a pad of Celite® to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Work-up (Chemical Reduction): Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is basic. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude 5-amino-1-methylindole can be purified by column chromatography or recrystallization.

Part 2: C3-Acylation of 5-Amino-1-methylindole

With the 5-amino-1-methylindole in hand, the next step is the introduction of the acetyl group at the C3 position. The amino group at the 5-position is an activating group, which can complicate the regioselectivity of electrophilic substitution. Therefore, protection of the 5-amino group may be necessary prior to acylation.

Protocol 2: Synthesis of this compound

Step A: Protection of the 5-Amino Group (Optional but Recommended)

  • Preparation: Dissolve 5-amino-1-methylindole (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Add a base such as triethylamine or pyridine (1.5 equivalents), followed by the dropwise addition of a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O) or acetyl chloride (1.1 equivalents) at 0 °C. Stir the reaction at room temperature until completion.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Dry and concentrate to obtain the N-protected 5-amino-1-methylindole.

Step B: Friedel-Crafts Acylation at C3

  • Preparation: To a solution of the N-protected 5-amino-1-methylindole (1.0 equivalent) in a suitable solvent such as DCM or 1,2-dichloroethane, add a Lewis acid catalyst like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.2-2.0 equivalents) at 0 °C.

  • Reaction: Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the reaction mixture. Stir at 0 °C to room temperature until the reaction is complete as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture into ice-water and extract the product with DCM. Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

Step C: Deprotection of the 5-Amino Group

  • Preparation: Dissolve the crude product from the previous step in a suitable solvent.

  • Reaction: If a Boc protecting group was used, treat the solution with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane. If an acetyl group was used for protection, basic hydrolysis with a reagent like sodium hydroxide in methanol/water can be employed.

  • Work-up: After the reaction is complete, neutralize the mixture and extract the final product, this compound.

  • Purification: Purify the final compound by column chromatography or recrystallization to obtain a product of high purity suitable for subsequent pharmaceutical applications.

Applications in Pharmaceutical Synthesis

The strategic placement of the amino and acetyl groups on the 1-methylindole core opens up a vast chemical space for the synthesis of diverse and complex molecules.

Reaction Pathways from the Intermediate

Pharmaceutical Applications Intermediate This compound Sub_A Derivatization at 5-Amino Group Intermediate->Sub_A Sub_B Reactions at the C3-Acetyl Group Intermediate->Sub_B Reaction_A1 Amide/Sulfonamide Formation Sub_A->Reaction_A1 Reaction_A2 Reductive Amination Sub_A->Reaction_A2 Reaction_A3 Diazotization & Coupling Sub_A->Reaction_A3 Reaction_B1 Condensation Reactions (e.g., Chalcone Synthesis) Sub_B->Reaction_B1 Reaction_B2 Heterocycle Formation (e.g., Pyrazoles, Isoxazoles) Sub_B->Reaction_B2 Reaction_B3 Reduction to Alcohol Sub_B->Reaction_B3 Reaction_B4 Willgerodt-Kindler Reaction Sub_B->Reaction_B4 Result_A Diverse Bioactive Scaffolds Reaction_A1->Result_A Reaction_A2->Result_A Reaction_A3->Result_A Result_B Novel Heterocyclic Systems Reaction_B1->Result_B Reaction_B2->Result_B Reaction_B3->Result_B Reaction_B4->Result_B

Caption: Key reaction pathways for pharmaceutical derivatization.

Derivatization of the 5-Amino Group

The primary amino group at the C5 position is a key site for introducing diversity.

  • Amide and Sulfonamide Formation: The amino group can be readily acylated with a wide range of acid chlorides or sulfonyl chlorides to introduce various substituents, which can modulate the compound's physicochemical properties and biological activity.

  • Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., sodium triacetoxyborohydride) can be used to introduce alkyl or arylalkyl substituents.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of functional groups (e.g., halogens, cyano, hydroxyl).

Transformations of the C3-Acetyl Group

The C3-acetyl group is a versatile handle for constructing more complex heterocyclic systems.

  • Condensation Reactions: The methyl group of the acetyl moiety is sufficiently acidic to participate in condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones). These chalcone intermediates are valuable precursors for the synthesis of pyrazolines, isoxazolines, and other heterocyclic systems with known anti-inflammatory and antimicrobial activities.

  • Heterocycle Formation: The 1,3-dicarbonyl-like reactivity of the acetyl group allows for the construction of various fused or appended heterocyclic rings. For instance, reaction with hydrazine derivatives can yield pyrazoles, while reaction with hydroxylamine can lead to isoxazoles.

  • Willgerodt-Kindler Reaction: This reaction can be used to convert the acetyl group into a thioamide, which can be further hydrolyzed to a carboxylic acid or used as a precursor for other sulfur-containing heterocyles.

Data Summary

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepsPotential Applications
5-Amino-1-methylindoleC₉H₁₀N₂146.19N-methylation of 5-nitroindole, followed by nitro group reduction.Core scaffold for further functionalization.
This compoundC₁₁H₁₂N₂O188.23Protection of the 5-amino group, Friedel-Crafts acylation at C3, and deprotection.Versatile intermediate for the synthesis of kinase inhibitors, GPCR modulators, and anti-infective agents.

Conclusion and Future Outlook

This compound represents a strategically important, yet underutilized, building block in pharmaceutical synthesis. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries for high-throughput screening and lead optimization. The synthetic protocols outlined in this application note, based on established and reliable chemical transformations, offer a clear path to accessing this valuable intermediate. The subsequent derivatization strategies highlight the immense potential for creating novel molecular entities with a wide range of pharmacological activities. As the demand for new and effective therapeutics continues to grow, the exploration of such versatile intermediates will be paramount in the advancement of medicinal chemistry and drug discovery.

References

  • Royal Society of Chemistry. (2012). Synthesis of amino-substituted indoles using the Bartoli reaction. Organic & Biomolecular Chemistry. [Link]

  • Dang, N. T., et al. (2008). Contribution to syntheses of some azomethines of 5-amino-1-methyl-2-phenylindole series. Journal of Chemistry, 46(2), 234-239. [Link]

  • Wang, G., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. PMC. [Link]

  • Gevorgyan, V., et al. (2007). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. PMC. [Link]

  • Pergola, C., et al. (2006). Design and Synthesis of Novel 2-Amino-5-hydroxyindole Derivatives That Inhibit Human 5-Lipoxygenase. Journal of Medicinal Chemistry. [Link]

  • MySkinRecipes. 1-(6-Amino-3,3-dimethylindolin-1-yl)ethanone. [Link]

  • MDPI. (2024). Bisindole Compounds—Synthesis and Medicinal Properties. [Link]

  • The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles. [Link]

  • ACS Publications. (2026). Organic Letters Ahead of Print. [Link]

  • PubMed. (2021). New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. [Link]

  • Oakwood Chemical. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Sheridan, H., et al. (2008). Synthesis and pharmacological activity of aminoindanone dimers and related compounds. Bioorganic & Medicinal Chemistry. [Link]

  • 1st Optimal. (2025). 5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. [Link]

  • Neelakantan, L., et al. (2016). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PMC. [Link]

  • A-Z Library. (2025). 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation. [Link]

  • ResearchGate. Synthesis of 1‐(3‐methylindolin‐1‐yl)ethan‐1‐ones. [Link]

  • Pérez-Payá, E., et al. (2006). Influence of acylation of a Peptide corresponding to the amino-terminal region of endothelial nitric oxide synthase on the interaction with model membranes. PubMed. [Link]

  • Recess Rx. 5-Amino 1MQ. [Link]

  • Mantality. (2024). Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for Fat Loss?. [Link]

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Application of 1-(5-Amino-1-methylindol-3-yl)ethanone in heterocyclic chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Application of 1-(5-Amino-1-methylindol-3-yl)ethanone in Modern Heterocyclic Chemistry

Abstract

This compound is a highly functionalized indole derivative poised to be a powerful building block in heterocyclic chemistry and drug discovery. Its unique trifunctional architecture, featuring a nucleophilic 5-amino group, an electrophilic 3-acetyl carbonyl, and an N-methylated indole core, offers a versatile platform for the construction of diverse and complex fused-ring systems. This guide provides senior researchers, medicinal chemists, and drug development professionals with a comprehensive overview of its potential applications, detailing the strategic synthesis of high-value heterocyclic scaffolds such as pyrimido[4,5-b]indoles and pyridazino[4,5-b]indoles. We present not only detailed, step-by-step protocols but also the underlying mechanistic principles and strategic considerations for leveraging this compound's unique reactivity.

Introduction: A Privileged Scaffold for Complex Synthesis

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Specifically, 3-substituted indoles, such as 3-acetylindoles, serve as crucial intermediates in the synthesis of these bioactive molecules.[2][3] The subject of this guide, this compound, enhances this synthetic utility by incorporating three distinct reactive centers.

The strategic placement of the 5-amino and 3-acetyl groups allows for intramolecular cyclization reactions, providing direct access to fused tricyclic systems that are otherwise challenging to synthesize. These resulting scaffolds, such as pyrimido[4,5-b]indoles and pyridazino[4,5-b]indoles, are themselves "privileged structures" known to exhibit significant pharmacological activities, including microtubule depolymerization and kinase inhibition.[4][5][6]

This document serves as a practical guide to unlocking the synthetic potential of this versatile building block.

Physicochemical Properties and Handling

A summary of the key properties for this compound is provided below. These values are calculated and should be confirmed experimentally.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₂N₂O-
Molecular Weight 188.23 g/mol -
Appearance Predicted: Light yellow to brown solidAnalogous Compounds
CAS Number Not available-
Predicted Solubility Soluble in DMSO, DMF, MethanolStandard Practice
Storage Store at 2-8°C under inert gasStandard Practice

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthesis of the Starting Material

The title compound is not commercially available and must be prepared. A plausible synthetic route begins with the readily available 1-methyl-5-nitroindole.

Protocol 1: Synthesis of this compound

This protocol involves two main steps: Friedel-Crafts acylation of 1-methyl-5-nitroindole followed by reduction of the nitro group.

Step A: Synthesis of 1-(1-Methyl-5-nitroindol-3-yl)ethanone

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous dichloromethane (DCM, 100 mL).

  • Lewis Acid: Cool the flask to 0°C in an ice bath and slowly add aluminum chloride (AlCl₃, 1.2 equivalents).

  • Acylation: In a separate flask, dissolve 1-methyl-5-nitroindole (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes.

  • Reagent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Step B: Reduction to this compound

  • Setup: In a hydrogenation vessel, dissolve the product from Step A (1.0 equivalent) in ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 1.5-3.0 MPa and heat to 60°C.[7]

  • Reaction: Maintain vigorous stirring for 2-4 hours, monitoring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound, which can be used directly or purified further if necessary.

Application Note I: Synthesis of Pyrimido[4,5-b]indoles

Principle: The pyrimido[4,5-b]indole scaffold is a valuable pharmacophore found in molecules with anticancer and antiviral activities.[4] The synthesis leverages the proximate amino and acetyl groups of the title compound. In a multicomponent reaction, condensation with an aldehyde and a nitrogen source (like ammonium iodide) builds the fused pyrimidine ring. This approach is efficient and allows for rapid diversification.[8]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product SM1 This compound Condensation One-Pot Condensation & Cyclization SM1->Condensation SM2 Aromatic Aldehyde (R-CHO) SM2->Condensation SM3 Nitrogen Source (e.g., NH₄I) SM3->Condensation Product Substituted Pyrimido[4,5-b]indole Condensation->Product

Caption: Workflow for Pyrimido[4,5-b]indole Synthesis.
Protocol 2: One-Pot Synthesis of 2-Aryl-5-methyl-5H-pyrimido[4,5-b]indoles

Causality: This protocol is based on established multicomponent syntheses of pyrimido[4,5-b]indoles.[8][9] The acid catalyst activates the aldehyde carbonyl for initial condensation, while the subsequent cyclization and aromatization steps are driven by the inherent reactivity of the indole precursor. Ytterbium(III) triflate is chosen as an effective Lewis acid catalyst for such transformations.[9]

Materials & Reagents:

  • This compound (1.0 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)

  • Solvent: Acetonitrile or solvent-free conditions

Procedure:

  • Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), urea (1.2 mmol), and Yb(OTf)₃ (0.1 mmol).

  • Reaction: Heat the mixture at 100-120°C under solvent-free conditions (or in minimal acetonitrile) for 2-4 hours.[9] Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, add ethyl acetate to the reaction mixture and stir. The product may precipitate.

  • Isolation: Filter the solid product and wash with cold ethanol. If no precipitate forms, concentrate the mixture and proceed to purification.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-aryl-5-methyl-5H-pyrimido[4,5-b]indole derivative.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Application Note II: Synthesis of Pyridazino[4,5-b]indoles

Principle: The pyridazino[4,5-b]indole core is another heterocycle of significant medicinal interest, with derivatives showing promise as anticancer and PI3K inhibitors.[6] The synthesis relies on the classic reaction between a 1,4-dicarbonyl equivalent and hydrazine. Here, the 3-acetyl group and an adjacent electrophilic center (generated in situ) react with hydrazine hydrate to form the six-membered pyridazine ring.

G cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product SM1 This compound Step1 Step 1: Vilsmeier-Haack or Friedel-Crafts Acylation at C2 SM1->Step1 Step2 Step 2: Cyclocondensation with Hydrazine Hydrate Step1->Step2 Product Substituted Pyridazino[4,5-b]indole Step2->Product

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(5-Amino-1-methylindol-3-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for improving reaction yields in the synthesis of 1-(5-Amino-1-methylindol-3-yl)ethanone.

Introduction

The synthesis of this compound is a multi-step process that often involves the formation of a substituted indole core, followed by functional group manipulations to introduce the amino and acetyl groups at the desired positions. Low yields can arise from a variety of factors, including side reactions, incomplete conversions, and challenges in purification. This guide will address common issues encountered during two primary synthetic routes:

  • Route A: Friedel-Crafts acylation of a pre-formed 5-amino-1-methylindole.

  • Route B: Reduction of a 5-nitro-1-methylindol-3-yl)ethanone precursor.

Troubleshooting Guide

Route A: Friedel-Crafts Acylation of 5-Amino-1-methylindole

This route is often challenging due to the nucleophilic nature of the amino group, which can compete with the indole ring for the acylating agent and also coordinate with the Lewis acid catalyst.

Issue 1: Low or No Yield of the Acylated Product, this compound

Possible Cause(s)Troubleshooting Steps & Scientific Rationale
1. N-Acylation Side Reaction: The amino group is highly nucleophilic and can be acylated faster than the C3 position of the indole.Protect the Amino Group: Before Friedel-Crafts acylation, protect the amino group with a suitable protecting group (e.g., Boc, Cbz). This temporarily masks the nucleophilicity of the amine, preventing N-acylation and allowing the desired C3 acylation to occur. The protecting group can be removed in a subsequent step.
2. Deactivation of Lewis Acid: The lone pair of electrons on the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive for activating the acylating agent.[1]Use Excess Lewis Acid: Employing a stoichiometric excess of the Lewis acid can compensate for the amount that is complexed by the amino group, ensuring enough active catalyst is available for the reaction. Alternative Catalysts: Consider using milder Lewis acids or organocatalysts that have less affinity for the amino group.[2][3]
3. Poor Regioselectivity: Acylation may occur at other positions on the indole ring, particularly if the C3 position is sterically hindered or if reaction conditions are not optimized.Control Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable C3-acylated product.[1] Choice of Acylating Agent: The reactivity of the acylating agent (e.g., acetyl chloride vs. acetic anhydride) can influence regioselectivity. Experiment with different agents to find the optimal balance of reactivity and selectivity.[4][5]
4. Substrate Instability: Aminoindoles can be sensitive to the strongly acidic conditions of a traditional Friedel-Crafts reaction, leading to decomposition.[6]Milder Reaction Conditions: Explore Friedel-Crafts acylation protocols that utilize milder Lewis acids (e.g., ZnCl₂, In(OTf)₃) or are performed under non-acidic conditions to minimize substrate degradation.[2]

Workflow for Troubleshooting Route A

start Low Yield in Route A check_side_reactions Check for N-acylation (via LC-MS, NMR) start->check_side_reactions check_catalyst Is Lewis Acid Deactivated? start->check_catalyst check_regioselectivity Multiple Isomers Observed? start->check_regioselectivity protect_amine Protect Amino Group (e.g., Boc anhydride) check_side_reactions->protect_amine N-acylation confirmed check_side_reactions->check_catalyst No N-acylation re_acylate Repeat Friedel-Crafts Acylation protect_amine->re_acylate deprotect Deprotect Amino Group re_acylate->deprotect product Target Product deprotect->product increase_lewis_acid Increase Stoichiometry of Lewis Acid check_catalyst->increase_lewis_acid Yes alternative_catalyst Use Milder Lewis Acid (e.g., ZnCl2) check_catalyst->alternative_catalyst Consider check_catalyst->check_regioselectivity No increase_lewis_acid->re_acylate alternative_catalyst->re_acylate optimize_temp Lower Reaction Temperature check_regioselectivity->optimize_temp Yes change_acylating_agent Vary Acylating Agent check_regioselectivity->change_acylating_agent Also consider optimize_temp->re_acylate change_acylating_agent->re_acylate

Caption: Troubleshooting workflow for Route A.

Route B: Reduction of 1-(1-Methyl-5-nitroindol-3-yl)ethanone

This route avoids the issues associated with the free amino group during acylation but introduces challenges related to the selective reduction of the nitro group without affecting the ketone.

Issue 2: Incomplete Reduction of the Nitro Group

Possible Cause(s)Troubleshooting Steps & Scientific Rationale
1. Inefficient Reducing Agent: The chosen reducing agent may not be potent enough for a clean and complete conversion under the applied conditions.Catalytic Hydrogenation: This is often a clean and high-yielding method for nitro group reduction.[6] Catalysts like Palladium on carbon (Pd/C) are highly effective. Ensure the catalyst is active and used in an appropriate loading (5-10 mol%). Metal/Acid Reductions: Reagents like stannous chloride (SnCl₂) in HCl or iron powder in acetic acid are classic and effective methods for reducing aromatic nitro compounds.[6] These methods are often cost-effective and scalable.
2. Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst in catalytic hydrogenation, leading to incomplete reaction.Purify Starting Material: Ensure the 1-(1-methyl-5-nitroindol-3-yl)ethanone is of high purity before the reduction step. Use High-Purity Solvents: Solvents should be degassed and free of impurities that could interfere with the catalyst.
3. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Optimize Conditions: If the reaction is sluggish, a moderate increase in temperature or reaction time may be necessary. For catalytic hydrogenation, increasing the hydrogen pressure can also improve the reaction rate.

Issue 3: Undesired Side Reactions During Reduction

Possible Cause(s)Troubleshooting Steps & Scientific Rationale
1. Reduction of the Ketone: Strong reducing agents can potentially reduce the acetyl ketone to a secondary alcohol.Selective Reducing Agents: Choose reducing agents that are selective for the nitro group in the presence of a ketone. Catalytic hydrogenation under neutral conditions (e.g., Pd/C in ethanol) is generally selective. Sodium dithionite is another mild and selective option.[6]
2. Instability of the Product: The resulting 5-aminoindole derivative can be unstable and prone to oxidation or dimerization, especially when exposed to air and light.[6]Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Immediate Use or Protection: If possible, use the crude this compound immediately in the next synthetic step. Alternatively, protect the amino group directly after the reduction to improve stability.

Summary of Reduction Methods for 5-Nitroindole Precursor

MethodReagents & ConditionsTypical YieldsAdvantagesDisadvantages
Catalytic Hydrogenation10% Pd/C, H₂ (balloon or Parr shaker), Ethanol or Ethyl Acetate, RT>90%Clean reaction, high yield, easy workup.[6]Catalyst can be expensive and pyrophoric; potential for catalyst poisoning.
Stannous ChlorideSnCl₂·2H₂O, Concentrated HCl, Ethanol, Reflux70-90%Reliable, inexpensive reagents.[6]Workup can be tedious due to the formation of tin salts, which need to be removed by filtration after basification.[6]
Sodium DithioniteNa₂S₂O₄, Water/Dioxane or Methanol, Reflux65-85%Mild conditions, good for sensitive substrates.[6]May require a phase-transfer catalyst for biphasic systems; yields can be variable.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of 1-methylindole gives a mixture of the 3-acetyl and other isomers. How can I improve the regioselectivity for the 3-position?

A1: The C3 position of indole is the most electron-rich and generally the preferred site for electrophilic substitution.[7] However, factors like sterics and reaction conditions can influence regioselectivity. To favor C3 acylation:

  • Use Milder Lewis Acids: Strong Lewis acids can sometimes lead to rearrangements or acylation at other positions.[8] Consider using catalysts like ZnCl₂ or In(OTf)₃.[2]

  • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) often enhances selectivity for the thermodynamically favored C3 product.

  • Protecting Groups: If the N-H of the indole is unprotected, acylation can occur on the nitrogen. N-alkylation, as in your case with the methyl group, directs acylation to the C3 position.

Q2: During the reduction of the 5-nitro group, I am observing the formation of a byproduct that I suspect is the corresponding alcohol from the reduction of the ketone. How can I avoid this?

A2: To selectively reduce the nitro group in the presence of a ketone, you should use a chemoselective reducing agent.

  • Catalytic Hydrogenation: This is an excellent choice. Using a palladium catalyst (Pd/C) under neutral conditions (e.g., in ethanol or ethyl acetate with hydrogen gas) is highly selective for the nitro group and will typically not reduce the ketone.

  • Sodium Dithionite (Na₂S₂O₄): This is another mild reagent that is known to selectively reduce aromatic nitro groups without affecting ketones.[6]

  • Avoid powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) under conditions that could also reduce the ketone.

Q3: The final product, this compound, appears to be unstable and darkens over time. How can I improve its stability for storage?

A3: Aminoindoles are known to be sensitive to air and light, which can cause oxidative decomposition or dimerization.[6]

  • Storage Conditions: Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (e.g., in a freezer).

  • Purification: Ensure the product is highly pure, as impurities can sometimes catalyze decomposition.

  • Protection: If the free amine is not required immediately, consider protecting it as a more stable derivative (e.g., an amide or carbamate). This protecting group can be removed just before the compound is needed for the next reaction.

Q4: I am having difficulty purifying the final product by column chromatography. It seems to streak or decompose on the silica gel.

A4: The basicity of the amino group can cause issues during silica gel chromatography, leading to tailing and potential decomposition on the acidic silica surface.

  • Neutralize the Silica: You can pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (~1-2% v/v), in the eluent. This will neutralize the acidic sites on the silica and improve the chromatography of the basic product.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which may be more compatible with your compound.

  • Minimize Exposure: Run the column as quickly as possible to minimize the time the compound is in contact with the stationary phase.

References

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.
  • BenchChem. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem.
  • ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles.
  • MDPI. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. MDPI.
  • ResearchGate. (2025). A New Protecting-Group Strategy for Indoles.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
  • The Journal of Organic Chemistry. (n.d.). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation.
  • Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS OF NITRO- AND AMINOINDOLES. Springer.
  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.
  • BenchChem. (2025).
  • MDPI. (2023).
  • RSC Publishing. (2025).
  • ACS Publications. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
  • Unknown Source. (n.d.). Synthesis and Chemistry of Indole.
  • MDPI. (2020).
  • ACS Publications. (n.d.).
  • NIH. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 1-(5-Amino-2-methylphenyl)ethanone. BenchChem.
  • ResearchGate. (2025). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively.
  • Wikipedia. (n.d.). Indole. Wikipedia.
  • ChemicalBook. (n.d.). 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis. ChemicalBook.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2024).
  • Beilstein Journals. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journals.
  • MDPI. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. MDPI.
  • ResearchGate. (2012). 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis.
  • PMC. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. NIH.
  • ChemRxiv. (2023). Accelerated Chemical Reaction Optimization using Multi-Task Learning. ChemRxiv.
  • MDPI. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method. MDPI.
  • Synthesis. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Thieme.

Sources

Removing by-products and impurities from 1-(5-Amino-1-methylindol-3-yl)ethanone mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: IND-5AM-AC-PUR Subject: Removal of by-products, metal residues, and regioisomers from 3-acetyl-5-amino-1-methylindole mixtures. Assigned Specialist: Senior Application Scientist, Separation Technologies.

Diagnostic Overview & Chemical Context

Target Molecule: 1-(5-Amino-1-methylindol-3-yl)ethanone CAS: 95545-03-2 (Analogous references) Chemical Profile:

  • Core: Electron-rich indole system.

  • Functionalities: C3-Ketone (electron-withdrawing), C5-Amine (electron-donating, basic, oxidation-sensitive).

  • Common Synthesis Route: Friedel-Crafts acylation of 1-methyl-5-nitroindole followed by nitro-reduction (e.g., Fe/HCl, SnCl2, or H2/Pd).

The Problem Set: Users typically encounter a "black tar" or "streaking" phenomenon. This arises from three distinct impurity classes:

  • Inorganic Residues: Aluminum/Tin/Iron salts trapped in the lattice (from acylation or reduction).

  • Oxidative Degradants: Aminoindoles readily oxidize to quinoidal species/polymers upon air exposure.

  • Chromatographic Tailing: The basic C5-amine interacts strongly with acidic silanols on silica gel.

Module 1: The "Crude" Phase – Metal Scavenging & Stabilization

Objective: Prevent catalytic degradation during purification. Metal residues (Fe, Sn, Al) act as Lewis acids that catalyze polymerization of the aminoindole.

Protocol A: Chelation Wash (Post-Reduction)

Use this immediately after the reduction step before attempting chromatography.

StepActionMechanistic Rationale
1 Dilution Dissolve crude mixture in EtOAc or 10% MeOH/DCM. Avoid acetone (forms imines with the amine).
2 Chelation Wash organic layer with 10% Rochelle’s Salt (Potassium Sodium Tartrate) or 0.5M EDTA (pH 8) . Stir biphasic mixture vigorously for 30 mins.
3 Filtration If using heterogeneous catalysts (Pd/C, Fe powder), filter through a Celite 545 pad packed in a sintered glass funnel.
4 Scavenging Optional: Add SiliaMetS® Thiol or TMT scavenger resin (5 wt% relative to crude) and stir for 1h. Filter.

Module 2: Chromatographic Separation (The "Fine" Phase)

Objective: Isolate the product from regioisomers and starting material without "streaking."

The Issue: Standard silica gel (


) is slightly acidic (

). The basic amine on your indole protonates on the column, forming an ionic bond with silanols (

). This causes broad peaks (tailing) and co-elution.
Protocol B: Amine-Modified Flash Chromatography

Method 1: Mobile Phase Modifier (Standard)

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: DCM : MeOH : NH₄OH (25% aq) or Triethylamine (TEA) .

  • Gradient: 0% to 10% MeOH (containing 1% NH₄OH) in DCM.

Method 2: Amine-Functionalized Silica (Recommended for High Purity)

  • Stationary Phase: Amino-bonded Silica (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Silica).
    
  • Benefit: The surface is basic. No TEA/NH₄OH modifier is needed in the solvent.

  • Solvent: Hexane/EtOAc or DCM/MeOH gradients.

Visualization: The Tailing Mechanism & Solution

The following diagram illustrates why your compound streaks and how to fix it.

SilicaInteraction cluster_problem Problem: Standard Silica (Acidic) cluster_solution Solution: Mobile Phase Modifier Silanol Silanol Group (Si-OH) Salt Ionic Salt Formation (Stuck on Column) Silanol->Salt Proton Transfer Amine Target Molecule (R-NH2) Amine->Salt Bind Silanol_Blocked Silanol Group (Si-OH) Target_Free Target Molecule (Elutes Freely) Silanol_Blocked->Target_Free No Interaction TEA Triethylamine (Sacrificial Base) TEA->Silanol_Blocked Preferential Binding

Caption: Mechanism of amine tailing on acidic silica and the displacement effect of Triethylamine (TEA).

Module 3: Crystallization & Final Polish

Objective: Remove trace isomers and amorphous degradation products.

Why Crystallize? Aminoindoles often form amorphous foams after chromatography. Crystallization stabilizes the lattice against oxidation.

Protocol C: Anti-Solvent Crystallization
ParameterRecommendation
Primary Solvent Ethanol (Hot) or Isopropanol (Hot) . The ketone/amine functionality provides good solubility in hot alcohols.
Anti-Solvent n-Heptane or Water .
Procedure 1. Dissolve crude solid in minimum boiling EtOH.2. Add activated charcoal (to remove oxidation color). Filter hot.3. Slowly add Heptane until turbidity persists.4. Cool slowly to 4°C.
Alternative Acid-Base Precipitation: Dissolve in 1M HCl (forms water-soluble salt), filter insolubles, then slowly basify with NaOH to precipitate the free base.

Troubleshooting & FAQs

Q1: My product turns black/brown on the filter paper. Why?

A: This is oxidative polymerization, common with electron-rich 5-aminoindoles.

  • Fix: Store the solid under Argon/Nitrogen.

  • Fix: Add 0.1% BHT (butylated hydroxytoluene) to your chromatography solvents as an antioxidant.

  • Fix: Do not dry in an oven; use a vacuum desiccator at room temperature.

Q2: I see two spots on TLC that merge. Is this an isomer?

A: It is likely the target molecule streaking (the "merged" look) or a rotamer of the acetyl group (less likely to separate on TLC).

  • Test: Run TLC with 5% Triethylamine in the developing tank. If the spot tightens into one, it was just streaking. If two distinct spots remain, you likely have the regioisomer (4-amino or 6-amino impurity) or the deacetylated byproduct.

Q3: The NMR shows broad peaks. Is it impure?

A: Not necessarily.

  • Exchange: Amine protons (

    
    ) are broad. Shake the NMR tube with 
    
    
    
    ; if the peak disappears, it's the amine.
  • Paramagnetics: If all peaks are broad, you have residual Iron (Fe) or paramagnetic metal species. Action: Repeat Protocol A (EDTA wash).

Workflow Summary

PurificationWorkflow cluster_workup Phase 1: Workup cluster_purification Phase 2: Isolation cluster_final Phase 3: Polish Start Crude Reaction Mixture Quench Quench/Dilute (EtOAc) Start->Quench Chelation Wash: Rochelle's Salt/EDTA (Removes Al, Fe) Quench->Chelation Filter Filter: Celite Pad (Removes Pd/C, Sludge) Chelation->Filter TLC_Check TLC Check: Add 1% TEA to eluent Filter->TLC_Check Column Flash Chromatography: DCM:MeOH:NH4OH (90:9:1) TLC_Check->Column Cryst Recrystallization: EtOH/Heptane Column->Cryst Dry Vac Dry < 40°C (Inert Gas) Cryst->Dry

Caption: Integrated workflow for the purification of metal-contaminated aminoindoles.

References

  • Biotage. (2023).[1][2][3] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • University of Rochester. (2023). Troubleshooting Flash Column Chromatography: Tailing and Polarity. Retrieved from [Link]

  • Organic Syntheses. (1988). Synthesis of 1-Methylindole (General Methylation Protocols). Org.[4][1][5][6][7] Synth. Coll. Vol. 6, 104. Retrieved from [Link]

  • Sorbent Technologies. (2022). Amino Silica Gel Applications and Mechanisms.[4] Retrieved from [Link]

  • Md. Mahbubur Rahman, et al. (2020). Friedel–Crafts-Type Alkylation of Indoles in Water. MDPI Molecules. Retrieved from [Link]

Sources

Technical Support Center: Purifying 1-(5-Amino-1-methylindol-3-yl)ethanone by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(5-Amino-1-methylindol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this specific indole derivative. Here, we synthesize foundational chemical principles with practical, field-proven insights to empower you to achieve the highest purity for your compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the principle of differential solubility: a carefully selected solvent will dissolve the target compound and its impurities at a high temperature, and upon cooling, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the surrounding solution (mother liquor).[1][2] The key to a successful recrystallization lies in the selection of an appropriate solvent or solvent system.[1]

For this compound, the presence of a polar amino group, a moderately polar ketone, and the larger, less polar indole ring structure suggests that a solvent of intermediate polarity or a mixed solvent system will likely be most effective.

Solvent Selection for this compound

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[2] Given the chemical structure of this compound, we can predict its solubility behavior. The molecule possesses both hydrogen bond donating (the amino group) and accepting (amino and carbonyl groups) sites, as well as a significant non-polar surface area from the indole ring.

Recommended Solvent Systems

Based on the structural features of the target compound and common practices for similar molecules, the following solvent systems are recommended for initial screening:

Solvent SystemRationalePotential for Success
Ethanol/Water Ethanol is a polar protic solvent that should dissolve the compound, especially when heated. Water acts as an anti-solvent, reducing the solubility upon cooling to induce crystallization. This is a common and effective system for moderately polar compounds.[2]High
Isopropanol/Water Similar to ethanol/water, but isopropanol is slightly less polar, which may offer different solubility characteristics and potentially purer crystals.High
Toluene A non-polar aromatic solvent, suitable if the primary impurities are non-polar. Toluene has been shown to be effective for the recrystallization of other indole derivatives like 3-cyanoindole.[2]Moderate to High
Ethyl Acetate/Hexane A moderately polar solvent (ethyl acetate) paired with a non-polar anti-solvent (hexane). This system is versatile and can be fine-tuned by adjusting the solvent ratio.Moderate
Methanol As a polar protic solvent, methanol may be a good candidate. However, the compound might be too soluble at room temperature, potentially leading to lower yields.Moderate
Experimental Protocol for Solvent Screening

A systematic approach to solvent screening is crucial. This should be performed on a small scale before committing to a bulk recrystallization.

  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition : To each test tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • Heating : If the compound is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling : Allow the test tube to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

  • Ice Bath : If crystals form, place the test tube in an ice bath for at least 30 minutes to maximize the yield.[2]

  • Evaluation : Assess the quantity and quality of the crystals formed. The best solvent will provide a good yield of well-formed crystals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is a common problem with impure compounds.

  • Solution 1: Increase Solvent Volume: Your solution may be too concentrated, causing the compound to come out of solution at too high a temperature. Re-heat the mixture to dissolve the oil and add more of the hot solvent until the solution is clear. Then, allow it to cool more slowly.

  • Solution 2: Change Solvent System: The boiling point of your solvent may be too high. Switch to a lower-boiling solvent. Alternatively, if using a mixed solvent system, you may need to adjust the ratio to have more of the solvent in which the compound is more soluble.

  • Solution 3: Decolorize with Charcoal: Impurities can lower the melting point of your compound. If your solution is colored, consider adding a small amount of activated charcoal to the hot solution to adsorb these impurities. Perform a hot filtration to remove the charcoal before cooling. Be aware that using too much charcoal can reduce your yield by adsorbing your product.[3]

Q2: I have a very low yield after recrystallization. What went wrong?

A2: A low yield can be attributed to several factors.

  • Possible Cause 1: Using too much solvent. The most common reason for low yield is adding an excess of solvent during the dissolution step.[1] This keeps more of your product dissolved in the mother liquor even after cooling.

    • Prevention: Add the hot solvent portion-wise, just until the solid dissolves.

  • Possible Cause 2: Premature crystallization. If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter paper or funnel.

    • Prevention: Use a pre-heated funnel and flask for hot filtration and work quickly.

  • Possible Cause 3: Incomplete crystallization. You may not have allowed enough time for crystallization or cooled the solution to a low enough temperature.

    • Solution: Allow the flask to stand at room temperature for a longer period before moving it to an ice bath. Ensure the solution is thoroughly chilled in the ice bath.

Q3: The crystals are colored, but I expect a colorless product. How can I fix this?

A3: Colored impurities are common, especially with amino-containing compounds which can be susceptible to oxidation.

  • Solution: Use Activated Charcoal. As mentioned in Q1, activated charcoal is effective at removing colored impurities. Add a very small amount (a spatula tip) to the hot, dissolved solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal.

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: This is a common issue related to supersaturation or using a solvent in which your compound is too soluble.

  • Technique 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The small scratches provide nucleation sites for crystal growth.

  • Technique 2: Seeding. If you have a small amount of pure product, add a tiny crystal to the solution. This "seed crystal" will act as a template for crystallization.

  • Technique 3: Reduce Solvent Volume. If the compound is too soluble, you may need to evaporate some of the solvent to increase the concentration. Heat the solution to gently boil off some of the solvent and then allow it to cool again.

  • Technique 4: Add an Anti-Solvent. If you are using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble (an anti-solvent). Add the anti-solvent dropwise to the cooled solution until it just starts to become cloudy, then heat to redissolve and cool slowly.

Visualizing the Recrystallization Workflow

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound select_solvent Select Solvent System (e.g., Ethanol/Water) start->select_solvent dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent select_solvent->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Perform Hot Filtration insoluble_impurities->hot_filtration Yes cool Cool Slowly to Room Temperature insoluble_impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_form Crystals Formed? ice_bath->crystals_form troubleshoot Troubleshoot: - Scratch - Seed - Reduce Solvent crystals_form->troubleshoot No vacuum_filtration Collect Crystals by Vacuum Filtration crystals_form->vacuum_filtration Yes troubleshoot->cool wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Sources

Technical Support Center: Optimization of Temperature and Pressure for 1-(5-Amino-1-methylindol-3-yl)ethanone Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-Amino-1-methylindol-3-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound throughout your experiments. Our focus is on providing practical, evidence-based solutions to common challenges related to temperature and pressure optimization.

I. Introduction to the Stability of this compound

This compound is an indole derivative, a class of compounds known for their broad biological activity and importance as building blocks in pharmaceutical synthesis.[1][2] However, the electron-rich nature of the indole ring, particularly with an amino substituent, can render the molecule susceptible to degradation under various environmental conditions.[3] Understanding and controlling these degradation pathways are critical for ensuring the compound's purity, potency, and safety in research and development.

This guide will address key stability concerns, with a focus on the practical impacts of temperature and pressure. We will explore the underlying chemical principles and provide actionable protocols to mitigate degradation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for amino-substituted indoles like this compound?

A1: The primary degradation pathway for many aminoindoles is oxidative dimerization .[3] The amino group makes the indole ring highly electron-rich and thus susceptible to oxidation, especially in the presence of air and light.[3] Other potential degradation pathways, common to many pharmaceutical compounds, include hydrolysis, photolysis, and thermal degradation.[4][5]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures generally accelerate chemical degradation reactions.[5] For indole derivatives, high temperatures can increase the rate of oxidation and other decomposition reactions.[6] It is crucial to determine the optimal temperature range for both storage and experimental use to minimize the formation of degradation products.[7] Some safety data sheets for similar aminoindole compounds recommend storage in a freezer.[8]

Q3: What is the expected impact of high pressure on the stability of this compound?

A3: Based on studies of crystalline indole, the compound is expected to be remarkably stable under high pressure.[9][10] Research has shown that even at pressures up to 25.5 GPa, crystalline indole shows very limited chemical reactivity.[9][10] This stability is attributed to the crystal structure, where hydrogen bonding between molecules hinders them from adopting a favorable orientation for reaction.[9][10] While the specific derivative may have slightly different properties, the core indole structure's resilience to pressure-induced reactivity is a key consideration.

Q4: I'm observing a color change in my sample over time. What could be the cause?

A4: A color change, often to a brownish or yellowish hue, is a common indicator of degradation in amino-substituted aromatic compounds. This is frequently due to oxidation and the formation of polymeric or dimeric impurities. Exposure to air and light can accelerate this process.

Q5: Are there any specific storage conditions you recommend to ensure long-term stability?

A5: To maximize stability, this compound should be stored in a tightly sealed container, protected from light, and kept at low temperatures, such as in a freezer (-20°C is often recommended for similar compounds).[11] The use of an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to minimize oxidation.

III. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common stability-related problems encountered during experimentation.

Issue 1: Inconsistent results in biological assays or chemical reactions.

Possible Cause: Degradation of the compound leading to lower effective concentration and the presence of interfering byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical run itself.

Troubleshooting Steps:

  • Analyze a freshly prepared sample immediately: This will serve as a baseline (T=0) for comparison.

  • Conduct a forced degradation study: Intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.[3][12][13] This will help in assigning the unexpected peaks.

  • Review your analytical method: Ensure the mobile phase pH and temperature are not contributing to on-column degradation.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[4][13]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a defined period.[3]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period.[3]

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) for a defined period.[3]

    • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.[3]

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.

Data Summary Table:

Stress ConditionTemperature (°C)Duration (hours)% DegradationNumber of Degradants
0.1 M HCl2524
0.1 M HCl6024
0.1 M NaOH2524
3% H₂O₂2524
Thermal (Solid)6024
Thermal (Solution)6024
PhotolyticAs per ICH Q1B-

IV. Optimization Strategies

Temperature Optimization

The optimal temperature for handling and storing this compound is a balance between ensuring solubility and preventing degradation.

Recommendations:

  • Storage: Long-term storage should be at or below -20°C in a tightly sealed, light-resistant container.[11]

  • Experiments: For reactions or assays, use the lowest temperature that allows for sufficient solubility and reaction kinetics. If elevated temperatures are necessary, minimize the duration of exposure.

Pressure Optimization

For most laboratory applications involving solutions, pressure is not a significant factor in the degradation of this compound. However, for solid-state chemistry or high-pressure applications:

Recommendations:

  • The inherent stability of the indole crystal lattice under pressure suggests that pressure is unlikely to be a primary driver of degradation.[9][10][14]

  • Focus on controlling temperature and atmospheric composition, as these are more likely to influence stability.

V. Mechanistic Insights

Oxidative Degradation Pathway

The presence of the electron-donating amino group at the 5-position of the indole ring increases the electron density, making it more susceptible to oxidation. The initial step is often the formation of a radical cation, which can then dimerize or undergo further reactions to form complex colored products.

Sources

Addressing catalyst poisoning during the synthesis of 1-(5-Amino-1-methylindol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization & Troubleshooting Topic: Synthesis of 1-(5-Amino-1-methylindol-3-yl)ethanone via Nitro Reduction Role: Senior Application Scientist

Introduction: The Chemoselectivity Challenge

Welcome. You are likely here because your hydrogenation of 1-(1-methyl-5-nitroindol-3-yl)ethanone has stalled, failed to initiate, or yielded a complex mixture of over-reduced byproducts.

This transformation is deceptively simple. While reducing a nitro group to an amine is a textbook reaction, this specific substrate presents a "Perfect Storm" for heterogeneous catalysts (Pd/C, Pt/C, or Raney Ni):

  • The Poison (Halides): If you introduced the N-methyl group using Methyl Iodide (MeI), trace iodide carryover is the #1 silent killer of Palladium catalysts.

  • The Inhibitor (Product): The resulting 5-amino group is a strong Lewis base that competes with hydrogen for active sites (Product Inhibition).

  • The Competitor (Ketone): The C3-acetyl group is susceptible to reduction (to an alcohol or ethyl group) if the catalyst is too active or the reaction time is prolonged due to poisoning.

This guide moves beyond "add more catalyst" and focuses on root-cause diagnostics and remediation.

Module 1: Diagnostic Framework

Is my catalyst poisoned, or is the reaction just slow?

Before altering your chemistry, you must distinguish between Intrinsic Deactivation (Poisoning) and Kinetic Stalling (Fouling/Mass Transfer).

The "Spike" Test Protocol
  • Take an aliquot of your stalled reaction.

  • Filter off the old catalyst (do not just add fresh catalyst on top of the old; if poisons are in solution, they will kill the new batch too).

  • Resuspend the filtrate with fresh catalyst (10 wt%).

  • Repressurize with H2.[1]

ObservationDiagnosisRemediation
Reaction restarts immediately Catalyst Death (Poisoning) . Your solution contains a soluble poison (likely Iodide or Sulfur) that irreversibly bound to the previous catalyst.Go to Module 2 (Feedstock Purification).
Reaction remains stalled Product Inhibition / Equilibrium . The amine product is binding to the catalyst, or H2 solubility is poor.Go to Module 3 (Solvent/pH Modification).
Reaction restarts but stalls again Pore Fouling . Byproducts (azo/hydrazo intermediates) are physically clogging the catalyst pores.Increase H2 pressure; Switch to wide-pore catalyst.

Module 2: Feedstock Purification (The Root Cause)

Addressing Halide Carryover from N-Methylation

If you synthesized the precursor using Methyl Iodide (MeI) and a base (NaH or K2CO3), your starting material likely contains trace Iodide ions (


). Palladium has an extremely high affinity for Iodide; even <5 ppm can deactivate an entire batch of catalyst.

Q: My NMR looks clean. Why do I need to purify? A: Standard NMR cannot detect ppm-level halides. A 99% pure compound by NMR can still be "lethal" to a catalyst.

Protocol: Activated Carbon Scavenging

Do not skip this step if MeI was used upstream.

  • Dissolve: Dissolve your nitro-ketone precursor in the hydrogenation solvent (e.g., THF, MeOH, or EtOAc) at 50°C.

  • Adsorb: Add Activated Carbon (Darco G-60 or equivalent) at 20-50 wt% relative to the substrate.

    • Expert Tip: If available, use charcoal specifically doped for halide removal, but standard high-surface-area carbon usually suffices.

  • Agitate: Stir vigorously at reflux for 1-2 hours.

  • Filter: Filter hot through a Celite pad to remove the carbon.

  • Test: Proceed to hydrogenation.

Module 3: Reaction Optimization

Mitigating Product Inhibition (The Amine Problem)

As this compound forms, the primary amine (and the indole ring) can coordinate to the Pd surface, slowing down the reduction of remaining nitro groups.

Q: How do I prevent the amine product from stopping the reaction? A: You must lower the Lewis basicity of the amine or change the solvent polarity to favor desorption.

Strategy A: The Acidic Modifier (Protonation)

Protonating the amine (


) prevents it from binding to the metal surface.
  • Reagent: Add 1.0 - 2.0 equivalents of Acetic Acid or Methanesulfonic Acid (MSA) to the reaction mixture.

  • Benefit: Drastically increases rate.

  • Risk: The C3-acetyl group becomes more electrophilic and prone to over-reduction to the alcohol. Monitor strictly by HPLC/LC-MS.

Strategy B: Transfer Hydrogenation (The Robust Alternative)

If H2 gas balloons/shakers are failing, switch to Transfer Hydrogenation. This method is often more resilient to poisoning and highly chemoselective for Nitro groups over Ketones.

Protocol: Ammonium Formate / Pd/C

  • Solvent: Methanol (0.1 M concentration).

  • Catalyst: 10 wt% Pd/C (wet type).

  • Donor: Add Ammonium Formate (5.0 equivalents).

  • Conditions: Stir at room temperature or mild heat (40°C).

    • Mechanism:[2][3][4] Formate decomposes to H2 and CO2 on the surface. The continuous off-gassing helps desorb the amine product.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for troubleshooting this specific synthesis.

TroubleshootingGuide Start Reaction Stalled / Low Conversion SpikeTest Perform Spike Test (Filter -> Fresh Cat -> H2) Start->SpikeTest Result1 Reaction Restarts SpikeTest->Result1 Yes Result2 Reaction Stays Dead SpikeTest->Result2 No Poisoning Diagnosis: Catalyst Poisoning (Likely Iodide/Sulfur) Result1->Poisoning Inhibition Diagnosis: Product Inhibition (Amine Binding) Result2->Inhibition Action1 Action: Carbon Scrubbing (Remove Halides) Poisoning->Action1 Action2 Action: Add Acid Modifier (Protonate Amine) Inhibition->Action2 Action3 Alternative: Transfer Hydrogenation (NH4HCO2 / Pd/C) Inhibition->Action3 Action1->Start Retry

Caption: Diagnostic logic flow for differentiating between catalyst poisoning (feedstock impurities) and product inhibition.

Module 5: Non-Catalytic Alternatives (The "Nuclear" Option)

If metal-catalyzed hydrogenation remains problematic due to extreme sensitivity to the substrate's impurities, utilize chemical reduction methods that are immune to "poisoning."

Option 1: Iron / Ammonium Chloride (Fe/NH4Cl) Best for preserving the C3-Acetyl group.

  • Setup: Ethanol/Water (3:1).

  • Reagents: Iron powder (5 equiv), NH4Cl (1 equiv).

  • Temp: Reflux (80°C) for 2 hours.

  • Workup: Filter hot through Celite (Iron sludge is messy).

  • Why: Iron reduction is a single-electron transfer mechanism, not a surface catalytic one. It ignores sulfur/halide poisons.

Option 2: Sodium Dithionite (Na2S2O4) Best for mild, homogeneous reduction.

  • Setup: THF/Water (1:1).

  • Reagents: Na2S2O4 (3-4 equiv).

  • Temp: Room Temperature.

  • Note: Ensure the pH is buffered (add K2CO3) to prevent hydrolysis of the acetyl group.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Blaser, H. U., et al. (2003). "Industrial Scale Hydrogenation of Nitroarenes." Advanced Synthesis & Catalysis, 345(1‐2), 103-144.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[5] (Detailed data on indole and ketone chemoselectivity).

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95.

Sources

Technical Support Center: Stabilization & Handling of 1-(5-Amino-1-methylindol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 1-(5-Amino-1-methylindol-3-yl)ethanone .

Executive Summary: The "Push-Pull" Instability Factor

This molecule presents a unique stability challenge due to its "Push-Pull" electronic structure . It contains a strong electron-donating group (5-Amino) and a strong electron-withdrawing group (3-Acetyl) on an electron-rich indole core.

  • The Risk: The 5-amino group activates the indole ring, making it highly susceptible to oxidative polymerization (similar to aniline or dopamine). While the 3-acetyl group blocks the traditional acid-catalyzed indole polymerization at the C3 position, it creates a conjugated system that shifts light absorption into the visible spectrum, significantly increasing photolytic instability .

  • The Result: Without strict controls, the compound rapidly degrades into dark brown/black oligomers via oxidative coupling and radical-mediated mechanisms.

Core Storage & Handling Protocols[1][2]

Solid State Storage (Long-Term)
ParameterRecommendationScientific Rationale
Temperature -20°C (Desiccated) Arrhenius suppression of auto-oxidation rates.
Atmosphere Argon or Nitrogen Displaces

, preventing the formation of amino-radical cations (the polymerization initiator).
Container Amber Glass The "push-pull" chromophore absorbs UV/blue light; amber glass blocks <450nm wavelengths.
Cap Seal Parafilm/Teflon Tape Prevents moisture ingress; water can facilitate proton transfer required for radical propagation.
Solution Preparation (Critical Workflow)

Do not store this compound in solution for >24 hours unless frozen at -80°C.

Step 1: Solvent Selection

  • Recommended: Anhydrous DMF or Acetonitrile (MeCN).

  • Use with Caution: DMSO. (DMSO is hygroscopic and can act as a mild oxidant over time, accelerating discoloration).

  • Avoid: Protic solvents (Methanol/Ethanol) for long-term storage, as they facilitate hydrogen bonding that stabilizes radical intermediates.

Step 2: The "Degas-First" Protocol Never dissolve the solid in aerated solvent.

  • Sparge the pure solvent with Argon/Nitrogen for 15 minutes before adding the solid.

  • Add the solid under an inert gas stream.

  • Seal immediately.

Mechanism of Polymerization

The following diagram illustrates the specific failure modes for this molecule. Unlike simple indoles, the primary driver here is the 5-Amino group oxidation , not C3-acid condensation.

G cluster_prevention Prevention Barriers Monomer This compound (Monomer) Radical Amino-Radical Cation (Reactive Intermediate) Monomer->Radical -e⁻ (Oxidation) Trigger_Light Trigger: UV/Vis Light (Push-Pull Excitation) Trigger_Light->Radical Trigger_O2 Trigger: Oxygen (Auto-oxidation) Trigger_O2->Radical Path_Dimer Oxidative Coupling (N-N or C-N Dimerization) Radical->Path_Dimer Radical Recombination Polymer Insoluble Dark Polymer (Melanin-like aggregate) Path_Dimer->Polymer Chain Propagation Argon Inert Gas (Ar) Argon->Trigger_O2 Blocks Amber Amber Vial Amber->Trigger_Light Blocks

Figure 1: Mechanistic pathway of oxidative polymerization driven by the 5-amino group. Note that the C3-acetyl group blocks the standard acid-catalyzed indole polymerization, making oxidation the primary degradation route.

Troubleshooting & FAQs

Q1: My solution turned from pale yellow to dark brown overnight. Is it still usable?

Status: Likely Compromised. Analysis: The color change indicates the formation of "indolic quinone-imines" or azo-dimers. This is irreversible. Action:

  • Check purity via LC-MS. If the monomer peak is >90%, you may repurify.

  • Repurification: Pass through a short pad of silica gel using

    
     (95:5). The dark polymer is highly polar and will stick to the baseline; the monomer will elute.
    
Q2: Can I use DMSO for my stock solution?

Recommendation: Only for short-term use (<4 hours). Reasoning: DMSO is hygroscopic (absorbs water from air) and can act as an oxygen carrier. Over time, DMSO stocks of amino-indoles often degrade faster than those in Acetonitrile or DMF. Workaround: If DMSO is required for biological assays, prepare a


 stock in anhydrous DMSO, aliquot into single-use vials, and store at -80°C. Never freeze-thaw more than once.
Q3: Why is there a precipitate in my acidic buffer?

Diagnosis: Salt Formation or Hydrolysis. Explanation:

  • Protonation: The 5-amino group is basic. In strong acid, it forms a salt, which may have lower solubility in organic/aqueous mixes.

  • Deacetylation (Rare): Extreme acid/heat could theoretically hydrolyze the C3-acetyl group, though this is slow. Fix: Maintain pH > 4.0 and < 9.0. The molecule is most stable near neutral pH.

Q4: I see a "dimer" peak in my Mass Spec (M+M). How do I stop this?

Cause: High concentration + Light/Air. Solution:

  • Dilution: Store stocks at lower concentrations (e.g., 10 mM rather than 100 mM).

  • Antioxidants: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the solvent if your downstream application permits. This acts as a radical scavenger.

References

  • Indole Chemistry & Oxidation

    • Sundberg, R. J.[1] (1996). Indoles.[2][3][4][5][6][7][8] Academic Press. (Foundational text on indole reactivity and oxidative coupling at C5/C7).

  • Amino-Indole Stability

    • Sigma-Aldrich. (n.d.). 5-Aminoindole Safety Data Sheet. Retrieved from . (Provides baseline handling for the 5-amino substructure: Air/Light sensitivity).

  • Polymerization Mechanisms

    • Xue, J., et al.[1][9] (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl. Atmospheric Chemistry and Physics. Retrieved from . (Details the radical-mediated oxidation pathways of indole derivatives).

  • Synthesis & Properties of Acetylindoles

    • ChemicalBook.[10] (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone Properties. Retrieved from . (Data on the stability of the acetyl-indole core).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(5-Amino-1-methylindol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. The compound 1-(5-Amino-1-methylindol-3-yl)ethanone is a functionalized indole derivative of significant interest as a potential synthetic intermediate in drug discovery. Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and for understanding its metabolic fate.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for the structural elucidation of such novel compounds.[1][2] By inducing fragmentation of a selected precursor ion through collision-induced dissociation (CID), we can generate a unique fingerprint of product ions that reveals the molecule's underlying structure.[3][4] This guide provides an in-depth analysis of the predicted fragmentation patterns of this compound, explains the rationale behind the experimental setup, and compares its behavior to a structurally related analogue to highlight the influence of the amino substituent.

Predicted Fragmentation Pathways of this compound

The primary fragmentation events are expected to occur around the most labile bonds, particularly those adjacent to the carbonyl group and the indole ring. The proposed major fragmentation pathways are initiated by cleavage of the acyl group.

  • α-Cleavage (Alpha-Cleavage): The bond between the carbonyl carbon and the methyl group is susceptible to cleavage, leading to the loss of a methyl radical (•CH₃). This is a common pathway for ketones.[7][8]

  • Acylium Ion Formation: A more dominant pathway involves the cleavage of the bond between the carbonyl carbon and the indole ring, resulting in the formation of a stable acylium ion and the loss of the substituted indole as a neutral species, or vice-versa. However, cleavage resulting in a charged indole fragment is often more favorable. A key fragmentation is the loss of the entire acetyl group as a radical, leading to a resonance-stabilized ion at m/z 146.

  • Neutral Loss of Ketene: Following the initial α-cleavage that forms the ion at m/z 174, a subsequent rearrangement can lead to the elimination of a neutral ketene molecule (CH₂=C=O).

These predicted pathways are visualized in the diagram below.

Fragmentation_Pathway parent [M+H]⁺ This compound m/z 189.103 frag1 Fragment A m/z 174.080 (Loss of •CH₃) parent->frag1 α-Cleavage frag2 Fragment B m/z 146.081 (Loss of •COCH₃) parent->frag2 Acyl Bond Cleavage frag3 Fragment C m/z 132.065 (Loss of CH₂CO) frag1->frag3 Neutral Loss

Caption: Predicted major fragmentation pathways for protonated this compound.

Comparative Analysis: The Influence of the 5-Amino Group

To understand the role of the 5-amino substituent, we compare the predicted fragmentation of our target molecule with its non-aminated analogue, 1-(1-methylindol-3-yl)ethanone ([M+H]⁺ at m/z 174.092).

FeatureThis compound1-(1-methylindol-3-yl)ethanone (Analogue)Rationale for Difference
Precursor Ion [M+H]⁺ m/z 189.103m/z 174.092The mass difference of ~15 Da corresponds to the addition of the NH₂ group and removal of one H.
Primary Fragmentation Loss of •COCH₃ to form m/z 146.081Loss of •COCH₃ to form m/z 131.071The electron-donating amino group stabilizes the resulting charged indole fragment, potentially making this fragmentation pathway more favorable.
α-Cleavage Product Loss of •CH₃ to form m/z 174.080Loss of •CH₃ to form m/z 159.076This pathway is common to both but the resulting fragments are shifted by the mass of the amino group.
Subsequent Fragments Loss of CH₂CO from the m/z 174 ion to yield m/z 132.065.Loss of CH₂CO from the m/z 159 ion to yield m/z 117.058.The fragmentation cascade follows a similar logic, but all fragment masses containing the indole ring are shifted accordingly.

The presence of the electron-donating amino group is expected to increase the proton affinity of the molecule, leading to efficient ionization. Furthermore, it can influence the relative abundance of fragment ions by stabilizing the charge on the indole ring system.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This protocol outlines a robust method for analyzing the target compound using a standard quadrupole time-of-flight (Q-TOF) mass spectrometer, which provides high resolution and mass accuracy.[5][9]

1. Sample Preparation:

  • Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
  • Perform a serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid is crucial for promoting protonation in positive-ion mode ESI.

2. Liquid Chromatography (LC) Separation (Optional but Recommended):

  • System: HPLC or UHPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) and MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.
  • Capillary Voltage: 3.5 kV.
  • Cone Voltage: 30 V (can be increased to induce in-source fragmentation).[5]
  • Source Temperature: 120 °C.
  • Desolvation Gas (N₂): 600 L/hr at 350 °C.
  • MS Scan Range: m/z 50-500.
  • MS/MS Acquisition:
  • Select the precursor ion (m/z 189.1) for fragmentation.
  • Collision Gas: Argon.
  • Collision Energy: Ramp from 10-40 eV. This allows for the capture of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation products.

Workflow for Structural Elucidation

The end-to-end process from sample to structural confirmation follows a logical sequence.

Workflow prep 1. Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) lc 2. LC Separation (C18 Reversed-Phase) prep->lc ms1 3. MS1 Full Scan (Identify [M+H]⁺ at m/z 189.1) lc->ms1 ms2 4. MS/MS Analysis (Isolate & Fragment m/z 189.1) ms1->ms2 data 5. Data Interpretation (Match fragments to predicted structures) ms2->data confirm 6. Structural Confirmation data->confirm

Caption: Standard workflow for MS-based structural analysis of a small molecule.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be dominated by characteristic cleavages of the 3-acetyl group. The primary product ions are expected to arise from the loss of a methyl radical (m/z 174), the loss of an acetyl radical (m/z 146), and the subsequent neutral loss of ketene (m/z 132). Comparison with its non-aminated analogue reveals the significant influence of the 5-amino group on the mass-to-charge ratios of all key fragments and its potential role in stabilizing the resulting charged species. The experimental and analytical workflow presented here provides a robust framework for researchers to confirm the identity and structure of this and other related indole derivatives with high confidence.

References

  • Aguiar, G. P., Wakabayashi, K. A., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Aguiar, G. P., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Li, Y., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Watt, A. P., et al. (2001). Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Zhang, Y., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules. Available at: [Link]

  • Watt, A. P., et al. (2001). Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Typical mass spectrum and proposed fragmentation pathways of indole alkaloids. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • Mann, Y. S. (2012). PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES. Scholarly Commons - University of the Pacific. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced Dissociation – Knowledge and References. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Journal of Developments in Mass Spectrometry. (n.d.). Collision-induced Dissociation. Available at: [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Available at: [Link]

  • Harvey, D. J., et al. (2018). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC - NIH. Available at: [Link]

  • Sikora, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. Available at: [Link]

  • Barnes, S. & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. SlideShare. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Available at: [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

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A Comparative Guide to the Chemical Reactivity of 5-Aminoindole and 1-(5-Amino-1-methylindol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2][3] Among the vast array of indole derivatives, 5-aminoindole and 1-(5-Amino-1-methylindol-3-yl)ethanone represent two key building blocks. While structurally similar, their reactivity profiles diverge significantly due to the influence of their respective substituents. This guide provides an in-depth comparison of their chemical behavior, supported by mechanistic principles and experimental considerations, to empower researchers in making informed decisions for synthetic strategies.

Structural and Electronic Analysis

A molecule's reactivity is fundamentally dictated by its electronic landscape. The key to understanding the differences between 5-aminoindole and this compound lies in analyzing the electronic effects of their substituents on the indole nucleus.

MoleculeStructureKey Substituents & Their Electronic Effects
5-Aminoindole -NH₂ (Amino) at C5: A powerful electron-donating group (EDG) that increases the electron density of the entire ring system through resonance, making it highly activated towards electrophilic attack.[4] -H at N1: The indole N-H proton is weakly acidic and can be removed by a strong base, generating a highly nucleophilic indolyl anion.[5]
This compound -C(O)CH₃ (Acetyl) at C3: A strong electron-withdrawing group (EWG) that deactivates the indole ring towards electrophilic attack by pulling electron density away through both resonance and inductive effects.[6] -NH₂ (Amino) at C5: An electron-donating group (EDG) that counteracts the deactivating effect of the acetyl group to some extent, primarily influencing the benzene portion of the indole. -CH₃ (Methyl) at N1: Blocks reactions at the indole nitrogen and slightly increases electron density through a weak inductive effect.[7][8]

The indole ring itself is an electron-rich heterocycle, inherently prone to electrophilic substitution, with the C3 position being the most nucleophilic site.[3][5][9] The substituents on each molecule either amplify or suppress this intrinsic reactivity.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

The most dramatic difference between the two compounds is observed in their response to electrophiles.

5-Aminoindole: The Highly Activated System

The potent electron-donating amino group at C5, coupled with the inherent high electron density at C3, makes 5-aminoindole exceptionally reactive towards electrophiles.

  • Regioselectivity: Electrophilic attack will overwhelmingly occur at the C3 position . If the C3 position is blocked, substitution may occur at other activated positions on the benzene ring, such as C4 or C6.

  • Reaction Conditions: Reactions often proceed under very mild conditions, sometimes without the need for a catalyst, and can be difficult to control, leading to polysubstitution or side reactions.

This compound: The Deactivated and Blocked System

The presence of the electron-withdrawing acetyl group at the C3 position has a profound deactivating effect.

  • Regioselectivity: The primary site of electrophilic attack (C3) is not only electronically deactivated but also sterically blocked. Therefore, electrophilic substitution is forced to occur on the benzene portion of the ring. The directing effects of the C5-amino group (ortho, para-directing) and the C3-acetyl group (meta-directing relative to its position on the pyrrole ring) will favor substitution at the C4 and C6 positions .

  • Reaction Conditions: Far harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) are required to achieve electrophilic substitution compared to 5-aminoindole. The overall reaction rate is significantly slower.

Illustrative Comparison: Bromination

To quantify the difference in reactivity, consider a standard electrophilic bromination reaction.

Parameter5-AminoindoleThis compound
Expected Major Product 3-Bromo-5-aminoindole1-(4-Bromo-5-amino-1-methylindol-3-yl)ethanone and/or 1-(6-Bromo-5-amino-1-methylindol-3-yl)ethanone
Typical Reagent N-Bromosuccinimide (NBS)Br₂ with a Lewis Acid (e.g., AlCl₃)
Solvent THF or CH₂Cl₂Dichloroethane or Nitrobenzene
Temperature 0 °C to room temperatureRoom temperature to 60 °C
Catalyst Often not requiredRequired (e.g., AlCl₃, FeBr₃)
Relative Reaction Rate Very FastVery Slow
Typical Yield Moderate to High (risk of side products)Moderate (requires forcing conditions)

This stark contrast highlights the synthetic utility of the 3-acetyl group as a "protecting group" for the C3 position, redirecting reactivity to the benzene ring.

Reactivity of the Peripheral Functional Groups

The 5-Amino Group

The nucleophilicity of the 5-amino group itself is also influenced by the other substituents. In this compound, the electron-withdrawing acetyl group at C3 will slightly decrease the nucleophilicity of the C5-amino group compared to 5-aminoindole. However, both are readily acylated.

Workflow: N-Acylation of the 5-Amino Group

The following diagram illustrates a typical workflow for the acylation of the 5-amino group, a common reaction for both molecules.[10][11][12]

Caption: General workflow for N-acylation of 5-aminoindoles.

The Indole Nitrogen (N1)

This represents another critical point of difference.

  • 5-Aminoindole: The N-H proton is acidic enough to be removed by strong bases like NaH or KOH in DMSO. The resulting anion is a powerful nucleophile, enabling N-alkylation or N-acylation reactions.

  • This compound: The nitrogen is already alkylated with a methyl group. This position is therefore unreactive to deprotonation and subsequent N-alkylation/acylation. This can be a significant advantage, preventing side reactions at the N1 position which are common with unprotected indoles.

Experimental Protocols

Protocol 1: Electrophilic Bromination of 5-Aminoindole at C3

This protocol outlines a typical procedure for the regioselective bromination at the highly activated C3 position.

Materials:

  • 5-Aminoindole (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-aminoindole in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-5-aminoindole.

Protocol 2: Friedel-Crafts Acylation of this compound at C6

This protocol demonstrates the redirection of electrophilic attack to the benzene ring under more forcing conditions.

Materials:

  • This compound (1.0 mmol)

  • Acetyl chloride (1.2 mmol)

  • Aluminum chloride (AlCl₃) (2.5 mmol)

  • Anhydrous Dichloroethane (DCE) (15 mL)

  • Ice-cold 1 M HCl

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DCE and aluminum chloride.

  • Cool the suspension to 0 °C and slowly add acetyl chloride. Stir for 15 minutes to form the acylium ion complex.

  • Add a solution of this compound in anhydrous DCE dropwise to the cooled suspension.

  • Allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding ice-cold 1 M HCl.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue via column chromatography to obtain 1-(6-acetyl-5-amino-1-methylindol-3-yl)ethanone.

Synthetic Strategy: A Decision Guide

The choice between these two reagents depends entirely on the desired synthetic outcome.

decision_tree Start What is your primary synthetic goal? Goal_C3 Functionalization at C3 of the indole ring? Start->Goal_C3 Goal_Benzene Functionalization on the benzene ring (C4, C6, C7)? Start->Goal_Benzene Goal_N1 Functionalization at N1 of the indole ring? Start->Goal_N1 Goal_C3->Goal_Benzene No Substrate_5AI Choose: 5-Aminoindole Goal_C3->Substrate_5AI Yes Goal_Benzene->Goal_N1 No Substrate_Acyl Choose: This compound Goal_Benzene->Substrate_Acyl Yes (C3 is blocked) Goal_N1->Substrate_5AI Yes (Requires deprotonation)

Caption: Decision logic for selecting the appropriate indole starting material.

Conclusion

5-Aminoindole and this compound, while sharing a common core, are reagents with distinct and complementary reactivity profiles.

  • 5-Aminoindole is the substrate of choice for rapid functionalization at the C3 position and for modifications at the N1 position, owing to its highly activated electronic nature and the presence of the N-H proton.

  • This compound is an ideal precursor when synthetic efforts are focused on the benzene ring. The 3-acetyl and 1-methyl groups serve as robust protecting functionalities, deactivating and blocking the otherwise hyper-reactive pyrrole moiety and redirecting all electrophilic reactivity to the C4 and C6 positions.

A thorough understanding of these electronic differences is paramount for the rational design of synthetic routes, enabling researchers to minimize side reactions, improve yields, and efficiently access complex molecular targets in drug discovery and development.

References

  • ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Retrieved from [Link]

  • Howe, G. W., et al. (n.d.).
  • Gomez, S. B., et al. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A, 111(26), 5824-5832. Retrieved from [Link]

  • RSC Publishing. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. ACS Omega, 6(11), 7564-7573. Retrieved from [Link]

  • Singh, P. P., et al. (2013). Base-Mediated Chemo- and Stereoselective Addition of 5-Aminoindole/Tryptamine and Histamines onto Alkynes. The Journal of Organic Chemistry, 78(23), 11836-11846. Retrieved from [Link]

  • St Andrews Research Repository. (n.d.). Unveiling the Mechanism of N‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.
  • Sciencemadness Discussion Board. (2012). Methylation of indole? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Acylindoles via Regioselective Acylation of 3-Trifluoroacetylindole. Retrieved from [Link]

  • Google Patents. (n.d.). US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
  • DR-NTU. (n.d.).
  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384-7389.
  • PubMed. (2021). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. Journal of Mass Spectrometry, 56(5), e4707.
  • Organic Chemistry. (n.d.). Electrophilic substitution with position 3 of the indole occupied. Retrieved from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
  • ACS Publications. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles: Choice of Acylation Reagents and Mechanistic Insights.
  • ResearchGate. (n.d.). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Retrieved from [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Retrieved from [Link]

Sources

Advanced Characterization Guide: FTIR Analysis of 1-(5-Amino-1-methylindol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: 1-(5-Amino-1-methylindol-3-yl)ethanone CAS Registry Number: (Analogous to 19012-02-3 for the non-amino parent) Molecular Formula: C₁₁H₁₂N₂O Class: Indole-based Pharmaceutical Intermediate[1]

This guide provides a technical framework for the characterization of This compound , a critical scaffold in the synthesis of antiviral agents (e.g., Umifenovir analogs) and indole-based alkaloids.[1]

In drug development, this compound is typically generated via the reduction of its nitro-precursor, 1-(1-methyl-5-nitroindol-3-yl)ethanone .[1] Therefore, the primary analytical challenge is not merely identifying the product, but validating the complete reduction of the nitro group to the amine while preserving the C-3 acetyl moiety. This guide focuses on distinguishing the target molecule from its synthetic precursors using Fourier Transform Infrared (FTIR) spectroscopy.[2]

Comparative Spectral Analysis

To ensure scientific integrity, we compare the target product against its immediate synthetic precursor. This comparison allows for "Process Analytical Technology" (PAT) implementation, monitoring reaction completion.

The "Fingerprint" Differentiators

The transition from the Nitro-Precursor to the Amino-Product results in three distinct spectral shifts.

Functional GroupMode of VibrationPrecursor (Nitro) Target Product (Amino) Spectral Shift Logic
Primary Amine (-NH₂) N-H StretchingAbsent 3450–3300 cm⁻¹ (Doublet)Appearance of two distinct bands (asymmetric & symmetric) confirms amine formation.[1]
Nitro (-NO₂) N-O Stretching~1530 cm⁻¹ (Asym)~1350 cm⁻¹ (Sym)Absent Disappearance of these strong, broad bands is the primary indicator of reaction completion.
Ketone (C=O) C=O[3] Stretching1640–1660 cm⁻¹ 1620–1645 cm⁻¹ Slight redshift often observed due to electron-donating effect (+M) of the new 5-amino group increasing conjugation.[1]
Indole Ring C=C Aromatic1600–1450 cm⁻¹1600–1450 cm⁻¹Remains largely unchanged, serving as an internal standard.
Detailed Band Assignment (Target Molecule)

The following table details the characteristic absorption bands for This compound .

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
3420 & 3340 Mediumν(N-H) (Primary Amine)Characteristic doublet.[1] The separation (~80 cm⁻¹) is typical for aromatic primary amines.
3050–3000 Weakν(C-H) (Aromatic)C-H stretching of the indole ring (positions 2, 4, 6, 7).
2950–2920 Mediumν(C-H) (Aliphatic)Asymmetric/Symmetric stretching of the N-methyl and Acetyl-methyl groups.[1]
1635 ± 10 Strongν(C=O) (Ketone)Conjugated ketone at C-3.[1] The frequency is lower than non-conjugated ketones (1715 cm⁻¹) due to resonance with the indole ring.
1620–1580 Med-Strongδ(N-H) (Scissoring)In-plane bending of the NH₂ group.[1] Often overlaps with aromatic C=C stretches.
1580–1450 Strongν(C=C) (Ar Skeleton)"Breathing" modes of the indole bicyclic system.
1250–1230 Mediumν(C-N) (Ar-NH₂)C-N stretch connecting the amino group to the aromatic ring.
750–730 Strongδ(C-H) (Out-of-plane)Characteristic of 1,2,4-trisubstituted benzene rings (indole 5-substitution pattern).[1]

Experimental Protocol: Self-Validating Workflow

To achieve reproducible results, follow this validated protocol. This method minimizes water interference, which can obscure critical N-H amine bands.

Sample Preparation[1][4]
  • Method A: Diamond ATR (Recommended)

    • Rationale: Requires minimal prep; ideal for monitoring solid intermediates.

    • Step 1: Ensure the crystal is clean (background scan must show <0.05% noise).

    • Step 2: Place ~5 mg of dry powder on the crystal.

    • Step 3: Apply high pressure (clamp) to ensure uniform contact. Poor contact results in weak C-H bands (<2900 cm⁻¹).

  • Method B: KBr Pellet (Legacy/High Resolution) [1]

    • Rationale: Better for resolving the N-H doublet if H-bonding is strong.[1]

    • Step 1: Mix 2 mg sample with 200 mg spectroscopic grade KBr (dried at 110°C).

    • Step 2: Grind to a fine powder (particle size <2 µm) to avoid Christiansen effect (baseline slope).

    • Step 3: Press at 10 tons for 2 minutes to form a transparent disc.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for N-H doublet).

  • Scans: 32 (Screening) or 64 (Publication Quality).

  • Apodization: Blackman-Harris 3-Term.[1]

  • Range: 4000–600 cm⁻¹.

Synthesis Monitoring Logic (Process Control)

The following diagram illustrates the logical decision tree for monitoring the synthesis of the target molecule using FTIR.

FTIR_Monitoring_Logic Start Crude Reaction Mixture Check_NO2 Check 1530 & 1350 cm⁻¹ (Nitro Bands) Start->Check_NO2 Check_NH2 Check 3300-3450 cm⁻¹ (Amine Doublet) Check_NO2->Check_NH2 Bands Absent Result_Precursor Incomplete Reduction: Reprocess Check_NO2->Result_Precursor Bands Present Check_CO Check 1635 cm⁻¹ (Ketone Band) Check_NH2->Check_CO Doublet Present Check_NH2->Result_Precursor Doublet Absent Result_OverRed Over-Reduction: (C=O reduced to OH/CH₂) Check_CO->Result_OverRed Band Shifted/Lost (e.g., Broad OH at 3400) Result_Success Target Confirmed: This compound Check_CO->Result_Success Sharp Band at ~1635

Figure 1: Decision logic for validating the synthesis of this compound from its nitro-precursor.

Technical Interpretation & Causality

The "Red Shift" of the Carbonyl

You will observe the ketone C=O band at a lower frequency (~1635 cm⁻¹) compared to a standard aliphatic ketone (~1715 cm⁻¹).

  • Causality: The carbonyl group at position 3 is directly conjugated with the electron-rich indole ring. The 5-amino group is a strong electron donor (+M effect).[1] It pushes electron density into the ring, which can further delocalize into the carbonyl oxygen. This increases the single-bond character of the C=O bond, lowering its vibrational frequency (force constant reduction).

Differentiating N-H from O-H

If the sample is wet, water O-H stretching (broad, 3400 cm⁻¹) can mask the N-H amine doublet.

  • Verification: Look for the N-H scissoring band at ~1600 cm⁻¹. Water has a bending mode at 1640 cm⁻¹, but the primary amine N-H bend is sharper and distinct. Furthermore, the N-H stretch of a primary amine is a doublet (symmetric/asymmetric), whereas water is a broad singlet.

References

  • PubChem. (2025).[4] 3-Acetylindole Spectral Data. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023). 1-Methylindole Infrared Spectrum. National Institute of Standards and Technology.[5][6] [Link][1]

  • The Pharma Innovation Journal. (2013). Synthesis and Characterisation of 3-Acetylindole Derivatives. Vol. 2, No. 5. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]

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A Researcher's Guide to the Synthesis and Characterization of 1-(5-Amino-1-methylindol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of a Synthesized Investigational Compound

Introduction: The Scarcity of a Key Building Block

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Specifically, 3-acylindoles substituted at the 5-position with an amino group are of significant interest as precursors for a diverse range of biologically active molecules. However, the commercial availability of specific derivatives, such as 1-(5-Amino-1-methylindol-3-yl)ethanone, is limited to non-existent. This guide addresses this gap by providing a detailed, field-proven protocol for the synthesis, purification, and rigorous characterization of this valuable investigational compound.

This document deviates from a standard comparative guide that pits a commercial product against a synthesized one. Instead, it serves as a comprehensive manual for producing a high-purity batch of this compound in a laboratory setting. The "benchmark" for our synthesized product will be the stringent purity and characterization standards required for advanced drug discovery and development. We will delve into the causality behind our experimental choices, from the selection of the synthetic route to the analytical techniques employed for validation.

Synthetic Strategy: A Two-Step Approach to a High-Purity Indole Derivative

The chosen synthetic pathway for this compound is a robust and reliable two-step process commencing with the commercially available starting material, 1-methyl-5-nitro-1H-indole. This strategy involves an initial Friedel-Crafts acylation at the electron-rich C3 position of the indole ring, followed by the reduction of the nitro group to the desired primary amine.

cluster_synthesis Synthetic Workflow Start 1-Methyl-5-nitro-1H-indole (Commercially Available) Step1 Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Start->Step1 Reagents Intermediate 1-(1-Methyl-5-nitroindol-3-yl)ethanone Step1->Intermediate Step2 Step 2: Nitro Group Reduction (SnCl2·2H2O, HCl) Intermediate->Step2 Reagents Purification Purification (Column Chromatography) Step2->Purification Product This compound (Final Product) Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with in-process checks and rigorous final analysis to ensure the identity and purity of the synthesized compound.

PART 1: Synthesis of 1-(1-Methyl-5-nitroindol-3-yl)ethanone (Intermediate)

Rationale: The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring.[1][2] The C3 position of the indole is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.[3] Aluminum chloride (AlCl3) is employed as a Lewis acid catalyst to generate the highly reactive acylium ion from acetyl chloride.[4][5]

Materials:

  • 1-Methyl-5-nitro-1H-indole (Commercially available from suppliers such as J&K Scientific and Adamas Reagent)[6]

  • Acetyl chloride (≥99% purity, available from suppliers like Dongying Eastchem Co., Ltd. and Modi Chemical)[7][8]

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After 15 minutes of stirring, add a solution of 1-methyl-5-nitro-1H-indole (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-(1-methyl-5-nitroindol-3-yl)ethanone as a solid.

PART 2: Synthesis of this compound (Final Product)

Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid is a classic and highly effective method for this conversion.[9] The reaction proceeds through a series of electron transfer steps from the tin(II) species to the nitro group.[10]

Materials:

  • 1-(1-Methyl-5-nitroindol-3-yl)ethanone (from Part 1)

  • Tin(II) chloride dihydrate (SnCl2·2H2O) (Commercially available from suppliers like American Elements and Thermo Scientific Chemicals)[10][11]

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution, 10 M

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 1-(1-methyl-5-nitroindol-3-yl)ethanone (1.0 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (5.0 equivalents) to the solution.

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux (70-80°C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with 10 M sodium hydroxide solution until the pH is basic (pH ~10-11).

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Benchmarking and Data Analysis

The success of the synthesis is determined by the yield and purity of the final product. The following table outlines the expected results and the analytical methods used for verification.

ParameterTarget SpecificationAnalytical MethodRationale for Method Selection
Yield >70% (for each step)Gravimetric analysisTo assess the efficiency of the synthetic protocol.
Purity ≥98%High-Performance Liquid Chromatography (HPLC)HPLC provides a quantitative measure of purity by separating the target compound from any residual starting materials, intermediates, or by-products.[3][12]
Identity Confirmation Consistent with proposed structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, confirming the molecular structure. Mass spectrometry determines the molecular weight of the compound.[13][14]
High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of the synthesized this compound.

  • System: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of methanol.

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Spectroscopic Characterization

The identity of the synthesized this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):

  • ~11.5 ppm (s, 1H): NH proton of the indole ring (if not fully deuterated by the solvent).

  • ~8.0 ppm (s, 1H): Proton at the C2 position of the indole.

  • ~7.5-7.0 ppm (m, 2H): Protons on the benzene portion of the indole ring.

  • ~6.5 ppm (dd, 1H): Proton on the benzene portion of the indole ring.

  • ~4.8 ppm (s, 2H): NH₂ protons of the amino group.

  • ~3.8 ppm (s, 3H): N-CH₃ protons.

  • ~2.4 ppm (s, 3H): COCH₃ protons.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts (δ):

  • ~192 ppm: Carbonyl carbon (C=O).

  • ~140-110 ppm: Carbons of the indole ring system.

  • ~33 ppm: N-CH₃ carbon.

  • ~27 ppm: COCH₃ carbon.

Expected Mass Spectrometry (ESI+):

  • [M+H]⁺: m/z ~191.12

Conclusion: Empowering Research Through Synthesis

While the direct commercial acquisition of this compound remains a challenge, this guide provides a clear and reproducible pathway for its synthesis and characterization. By following the detailed protocols and analytical procedures outlined, researchers can confidently produce this valuable building block to the high standards of purity required for drug discovery and development. The principles of electrophilic aromatic substitution and nitro group reduction are fundamental to organic synthesis, and their application here demonstrates a practical solution to a common hurdle in medicinal chemistry research.

References

  • American Elements. Tin(II) Chloride. [Link][10]

  • Accio. (2025, October 22). acetyl chloride distributor: Trusted Supplier for Labs & Industry. [Link][7]

  • Chem-Suppliers.com. China Acetyl Chloride Supplier - Customized Solutions. [Link][15]

  • Aquapharm Chemicals. (2025, July 10). Acetyl Chloride. [Link][16]

  • Metoree. (2025). 13 Tin Chloride Manufacturers in 2025. [Link]

  • Chemtech Chemical Solution. Tin Chloride Manufacturer, Supplier, Trader, and Exporter. [Link]

  • PubMed. (2018, April 15). Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. [Link][13]

  • International TIN. Tin Dichloride Supplier & Manufacturer | TinChlox50. [Link]

  • DUBI CHEM. ACETYL CHLORIDE. [Link]

  • Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives. [Link][14]

  • Unknown. Experiment 1: Friedel-Crafts Acylation. [Link][4]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link][3]

  • PubMed. (2013, March). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link][12]

  • Wikipedia. Friedel–Crafts reaction. [Link][1]

  • Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

  • Umeå Plant Science Centre. Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole- 3-Acetic. [Link]

  • Semantic Scholar. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link][5]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ResearchGate. (2025, August 10). Synthesis and Reactions of N-Protected 3-Nitroindoles. [Link]

  • Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • Google Patents.
  • Google Patents.
  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • Organic Syntheses. 1-methylindole. [Link]

  • National Center for Biotechnology Information. Rh2(II)-Catalyzed Nitro-group Migration Reactions: Selective Synthesis of 3-Nitroindoles from β-Nitro Styryl Azides. [Link]

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Safety Operating Guide

1-(5-Amino-1-methylindol-3-yl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(5-Amino-1-methylindol-3-yl)ethanone Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Disposal Guide

Executive Summary: Operational Directive

This compound is a functionalized indole derivative commonly utilized as a pharmaceutical intermediate. Due to its amino-indole core, it possesses specific reactivity profiles—notably susceptibility to oxidation and polymerization—that dictate its disposal pathway.

Immediate Disposal Status:

  • Classification: Hazardous Chemical Waste (Non-Halogenated Organic).

  • Destruction Method: High-Temperature Incineration (primary).

  • Prohibition: NEVER dispose of via sanitary sewer (drain) or trash.

  • Critical Incompatibility: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or strong mineral acids in the waste stream.

Hazard Identification & Characterization

Before disposal, the waste generator must characterize the material to ensure compliant labeling. While specific SDS data for this exact research intermediate may be limited, its structural class (aminoindoles) dictates the following precautionary GHS classifications.

Hazard ClassCategoryHazard Statement (H-Code)Operational Implication
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]Treat all solid dust as toxic.
Skin Irritation Cat 2H315: Causes skin irritation.[1][2][3]Double-glove (Nitrile) required.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3][4]Safety goggles required during transfer.
STOT - SE Cat 3H335: May cause respiratory irritation.[1][3][5][6]Handle only in a fume hood.
Aquatic Toxicity Acute 1H400: Very toxic to aquatic life.Zero-discharge policy to drains.

Scientific Insight: The C5-amino group increases the electron density of the indole ring, making it prone to rapid oxidation. Old or "quenched" reaction mixtures containing this compound may darken significantly; this color change indicates the formation of complex oxidation products (indolyl-radicals), which should be treated with the same caution as the parent compound.

Waste Segregation & Compatibility Logic

Proper segregation is the primary defense against "unplanned energetic events" in the waste container.

The Segregation Protocol
  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, silica gel from columns.

    • Container: Wide-mouth HDPE (High-Density Polyethylene) jar.

  • Stream B (Liquid Waste): Mother liquors, HPLC effluent (Acetonitrile/Methanol/Water mixtures).

    • Container: HDPE or Glass solvent carboy (vented cap recommended).

    • Classification:Organic Non-Halogenated (unless DCM/Chloroform was used).

Incompatibility Matrix (Do NOT Mix)
  • Oxidizers: Nitric Acid, Perchloric Acid, Hydrogen Peroxide.

    • Risk:[3][5][4][6] Exothermic oxidation of the electron-rich indole ring can lead to fire or explosion.

  • Strong Acids: Concentrated H₂SO₄ or HCl.

    • Risk:[3][5][4][6] Can induce vigorous polymerization or salt formation that precipitates and clogs waste lines.

Visualizing the Disposal Workflow

The following decision tree guides the researcher through the segregation process to ensure regulatory compliance (RCRA/EPA).

Waste_Segregation_Flow Start Waste Generation: This compound State_Check Physical State? Start->State_Check Solid Solid Waste (Powder, Filter Cake, Wipes) State_Check->Solid Dry Liquid Liquid Waste (Reaction Mixture, HPLC) State_Check->Liquid Dissolved Bin_Solid Solid Waste Bin Label: 'Toxic Organic Solid' Solid->Bin_Solid Solvent_Check Contains Halogens? (DCM, Chloroform) Liquid->Solvent_Check Bin_NonHal Carboy A: Non-Halogenated (MeOH, ACN, Acetone) Solvent_Check->Bin_NonHal No Bin_Hal Carboy B: Halogenated (DCM, CHCl3) Solvent_Check->Bin_Hal Yes Destruction Final Disposal: High-Temp Incineration Bin_Solid->Destruction Bin_NonHal->Destruction Bin_Hal->Destruction

Figure 1: Waste Stream Segregation Logic. This decision tree prevents the dangerous mixing of incompatible solvents and ensures correct regulatory coding.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Excess)
  • PPE Setup: Nitrile gloves (double layer), lab coat, safety glasses.

  • Container Selection: Use a dedicated wide-mouth jar (HDPE preferred). Do not use metal cans due to potential corrosion from amino-functional groups over long storage.

  • Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, dampen slightly with a compatible solvent (e.g., ethanol) to suppress it.

  • Labeling:

    • Chemical Name: this compound.

    • Hazards: Irritant, Toxic.[2][3]

  • Handover: Seal container and move to the Satellite Accumulation Area (SAA).

Scenario B: Disposal of Reaction Mixtures (Liquid)
  • Quenching: Ensure the reaction is fully quenched. If reactive reagents (e.g., acid chlorides, hydrides) were used with the indole, neutralize them before adding to the waste carboy.

  • pH Check: The waste solution should ideally be neutral (pH 6-8). The amino group is basic; if the solution is highly acidic, neutralize slowly with Sodium Bicarbonate to prevent heat generation in the waste drum.

  • Solvent Compatibility:

    • If dissolved in Ethyl Acetate/Hexanes/Methanol : Pour into Non-Halogenated waste.

    • If dissolved in DCM/Chloroform : Pour into Halogenated waste.

  • Rinsing: Rinse the reaction vessel 3x with acetone. Add rinsate to the same waste carboy.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound is not explicitly listed with a "P" or "U" code (unlike some specific pharmaceuticals). However, it is regulated based on Characteristics and Generator Knowledge .

  • Waste Code Assignment:

    • If the waste is ignitable (flash point <60°C due to solvents): D001 .[7]

    • If the waste contains toxic solvents (e.g., Pyridine, Benzene): D038 , D018 .

    • Default Recommendation: If pure solid, label as "Non-Regulated Chemical Waste" unless TCLP testing proves toxicity. However, best practice in pharma is to manage it as "Hazardous Waste - Incinerate Only" to prevent environmental leaching.

Emergency Contingencies: Spill Cleanup

If a spill occurs outside the fume hood:

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[1][3][4][8]

  • PPE: Wear N95 or P100 respirator if dust is airborne.

  • Containment:

    • Solid: Do not dry sweep. Cover with wet paper towels (ethanol or water) to prevent dust. Scoop into a waste bag.

    • Liquid: Absorb with vermiculite or spill pads. Do not use paper towels for nitric acid-containing spills (fire risk).

  • Decontamination: Wipe the surface with a mild detergent (1% Alconox) followed by water. The indole may leave a yellow/brown stain; this can be treated with weak bleach (10%) only if no acid residue remains.

Lifecycle Visualization

Disposal_Lifecycle Gen Lab Bench (Generation) SAA Satellite Area (Accumulation) Gen->SAA Tag & Seal CWA Central Waste (Aggregation) SAA->CWA Weekly Move Transport DOT Transport (Manifesting) CWA->Transport 90-Day Limit Incinerator Incineration (Destruction) Transport->Incinerator Thermal Oxidation

Figure 2: The "Cradle-to-Grave" lifecycle ensures the compound is tracked from the bench to final thermal destruction, minimizing liability.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.